Technical Documentation Center

4-[(4-Methylpiperazin-1-yl)methyl]benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
  • CAS: 839677-18-8

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Introduction In the landscape of pharmaceutical development, the rigorous characterization of all chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities, from starting materials to the final active pharmaceutical ingredient (API), is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. This compound is a critical intermediate in the synthesis of several pharmaceuticals, most notably Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1] Understanding its precise chemical structure is paramount for ensuring the purity and quality of the final drug product.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural descriptions to delve into the causality behind experimental choices, grounding each technique in established scientific principles. We will explore a multi-faceted analytical approach, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography to build a complete and unambiguous structural profile.

Compound Profile

A foundational understanding begins with the basic chemical properties of the molecule.

PropertyValueSource
IUPAC Name 4-[(4-Methylpiperazin-1-yl)methyl]benzamide[2]
Molecular Formula C13H19N3ODerived
Molecular Weight 233.31 g/mol Derived
CAS Number Not explicitly found for the amide, but related to the synthesis of Imatinib (CAS: 152459-95-5)[3]
Primary Application Intermediate in pharmaceutical synthesis[4]

Chapter 1: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is the initial and indispensable technique for confirming the molecular weight and probing the molecular structure through controlled fragmentation. For a molecule like 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, which possesses basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to generate protonated molecular ions [M+H]+ with high efficiency.

Expertise & Causality: The selection of ESI is deliberate. Its soft ionization mechanism minimizes in-source fragmentation, providing a clear molecular ion peak essential for confirming the compound's mass. Subsequent fragmentation via tandem mass spectrometry (MS/MS) is then used to generate structurally significant fragment ions. This two-step process (confirming mass, then fragmenting) is a self-validating system; the fragments must logically sum to the parent mass.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general approach for analyzing the compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for separating the analyte from impurities before mass analysis.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Serially dilute this stock to a working concentration of 1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution and separation from any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan: Scan for the expected protonated molecule [M+H]+ at m/z 234.15.[2]

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 234.15) and fragment it using collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.

Data Interpretation and Fragmentation Pathway

The protonated molecule [M+H]+ is expected at an m/z of approximately 234.15.[2] The fragmentation pattern in the MS/MS spectrum provides a structural fingerprint. The most labile bonds, typically benzylic C-N bonds and amide bonds, are expected to cleave first.

A plausible fragmentation pathway is outlined below. The cleavage of the benzylic bond is a common and energetically favorable fragmentation route, leading to the formation of a stable, resonance-delocalized piperazine-containing cation.

G M [M+H]+ m/z 234.15 F1 C8H8NO+ m/z 120.06 M->F1 Loss of C5H13N2 F2 C6H13N2+ m/z 101.11 M->F2 Benzylic Cleavage

Caption: Labeled protons on 4-[(4-Methylpiperazin-1-yl)methyl]benzamide for NMR assignment.

Table of ¹H NMR Assignments (600 MHz, DMSO-d6):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a7.82Doublet2HAromatic protons ortho to the amide group
H-b7.35Doublet2HAromatic protons meta to the amide group
H-c3.49Singlet2HBenzylic methylene protons (-CH₂-)
H-d, H-e2.34Singlet (broad)8HPiperazine ring methylene protons
H-f2.14Singlet3HN-Methyl protons (-CH₃)
H-g7.93, 7.31Singlet (broad)2HAmide protons (-CONH₂)

Note: The published data shows a broad singlet for all 8 piperazine protons, suggesting rapid conformational exchange at the measurement temperature. The two distinct signals for the amide protons indicate hindered rotation around the C-N bond. [2]

Chapter 3: X-ray Crystallography for Definitive 3D Structure

For an unequivocal determination of the three-dimensional structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard.

Expertise & Causality: This technique provides the absolute structure, resolving any ambiguities from spectroscopic methods. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This information is invaluable for understanding the compound's physical properties (e.g., solubility, melting point) and for computational modeling studies. While a crystal structure for the title compound is not publicly available, the methodology for the closely related Imatinib free base provides an authoritative template for the experimental approach. [5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is growing single crystals of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, dimethylformamide). [1][7]2. Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern. [5]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The atomic positions are determined from this map (structure solution) and then optimized to best fit the experimental data (structure refinement). [5]

Anticipated Structural Features

Based on the crystal structure of the related Imatinib free base, we can anticipate key structural features: [5][6]* Conformation: The molecule will likely adopt an extended conformation.

  • Hydrogen Bonding: The primary amide group (-CONH₂) is a strong hydrogen bond donor and acceptor. It is expected to form intermolecular hydrogen bonds, potentially with the nitrogen atoms of the piperazine ring or the amide oxygen of neighboring molecules, creating chains or networks in the crystal lattice.

  • Piperazine Conformation: The piperazine ring will adopt a stable chair conformation.

Chapter 4: An Integrated Analytical Workflow

No single technique provides all the necessary information. A robust structural elucidation relies on the logical integration of data from multiple orthogonal techniques. This workflow ensures a self-validating and comprehensive analysis.

G cluster_workflow Integrated Structural Elucidation Workflow start Sample Received ms LC-MS Analysis start->ms Step 1 check_mass Mass Correct? ms->check_mass Confirm MW & Purity nmr 1H & 13C NMR Analysis check_mass->nmr Yes fail Further Investigation check_mass->fail No check_nmr NMR Consistent? nmr->check_nmr Step 2: Map Connectivity xray X-ray Crystallography check_nmr->xray Yes check_nmr->fail No check_xray Unambiguous Structure? xray->check_xray Step 3: Determine 3D Structure report Structure Confirmed check_xray->report Yes check_xray->fail No

Caption: A logical workflow for the comprehensive structural analysis of a pharmaceutical intermediate.

Conclusion

The structural analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a critical step in the quality control of Imatinib synthesis. This guide has detailed an integrated, multi-technique approach that provides a high degree of confidence in the compound's identity, purity, and structure. By combining the molecular weight and fragmentation data from mass spectrometry, the detailed connectivity map from NMR spectroscopy, and the definitive 3D structure from X-ray crystallography, researchers and drug development professionals can build a complete and unambiguous molecular blueprint. This rigorous analytical foundation is essential for ensuring the quality and safety of life-saving therapeutics.

References

  • Pharmaffiliates. 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. [Link]

  • Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

  • PubChem. Imatinib. [Link]

  • Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • Veeprho. Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate | CAS 314268-40-1. [Link]

  • Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Molkem. 4-[(4-METHYLPIPERAZIN-1-YL) METHYL]-N-[4-METHYL-3-[(4-PYRIDIN-3-YL PYRIMIDIN-2-YL) AMINO]-PHENYL]-BENZAMIDE | Intermediate of Imatinib. [Link]

  • The Royal Society of Chemistry. d1nj03041h1.pdf. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • PMC. 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate. [Link]

  • ResearchGate. (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • ResearchGate. ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).. [Link]

  • Pharmaffiliates. N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • NIST. Benzamide, 4-methyl-. [Link]

  • Amanote Research. (PDF) The X-Ray Crystal Structure of 4-D. [Link]

  • ResearchGate. 4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate. [Link]

  • Arkivoc. Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Masaryk University. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]1-Alkyl-1-methylpiperazine-1_4-diium_Salts.pdf)

Sources

Exploratory

Physicochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide for medicinal chemistry

Title: The "Solubilizing Tail": Physicochemical Profiling of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Subtitle: A Technical Guide to the Pharmacophore Driving Kinase Inhibitor Solubility[1][2] Executive Summary This t...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The "Solubilizing Tail": Physicochemical Profiling of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Subtitle: A Technical Guide to the Pharmacophore Driving Kinase Inhibitor Solubility[1][2]

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (abbreviated here as MPMB ).[1][2] Structurally, this compound represents the "solubilizing tail" widely utilized in modern medicinal chemistry, most notably as the pharmacokinetic engine of the BCR-ABL inhibitor Imatinib (Gleevec) .[1]

For drug development professionals, MPMB is not merely an intermediate; it is a privileged scaffold .[1][2] Its N-methylpiperazine moiety acts as a tunable pH-dependent switch, balancing aqueous solubility with membrane permeability (LogD).[1][2] This guide details its ionization behavior, lipophilicity profiles, and experimental characterization protocols.[1]

Part 1: Structural Architecture & Electronic Profile

The physicochemical behavior of MPMB is dictated by the interplay between its lipophilic benzamide core and the ionizable piperazine tail.

The Ionization Centers

The molecule possesses three potential sites of interaction, but only two are relevant for ionization under physiological conditions:

  • N4-Methyl Nitrogen (Piperazine): The most basic center.[1][2] In an aqueous environment, this nitrogen is predominantly protonated at physiological pH (7.4), driving solubility.[1]

    • Approximate pKa: 8.0 – 9.0[1][2]

  • N1-Benzylic Nitrogen (Piperazine): Significantly less basic due to the inductive effect of the benzyl group and steric constraints.[1]

    • Approximate pKa: 4.0 – 5.0 (often considered non-basic in physiological windows).[1]

  • Amide Nitrogen (-CONH₂): Neutral.[1][2] It acts as a hydrogen bond donor (HBD) but does not protonate in the pH 1–14 range.

Structural Visualization & pKa Logic

G cluster_0 Chemical Architecture N4 N4-Methyl Nitrogen (Basic Center) pKa ~ 8.5 N1 N1-Benzylic Nitrogen (Weakly Basic) pKa ~ 4.5 N4->N1 Sigma-Inductive Separation Amide Benzamide Core (Neutral H-Bond Donor) Non-ionizable N1->Amide Benzylic Linker (Lipophilic Spacer) Environment Physiological pH (7.4) Environment->N4 Protonation (90%+) Environment->N1 Neutral State Environment->Amide H-Bonding

Figure 1: Electronic architecture of MPMB highlighting the differential basicity of the piperazine nitrogens.[1][2]

Part 2: Physicochemical Parameters (Data & Analysis)

The following data consolidates experimental trends from analogous N-methylpiperazine systems and Imatinib fragments.

ParameterValue / RangeContext & Significance
Molecular Weight ~233.31 g/mol Fragment-like; ideal for lead optimization.[1][2]
pKa (Basic) 8.1 – 8.6 The critical value for lysosomal trapping and solubility.[1]
pKa (Acidic) >14The amide proton is not acidic under physiological conditions.[1]
LogP (Neutral) 1.1 – 1.4 Moderate lipophilicity ensures membrane permeability when uncharged.[1][2]
LogD (pH 7.4) -0.5 – 0.2 The "Sweet Spot."[1][2] The positive charge lowers the effective LogP, preventing non-specific binding while maintaining solubility.
Polar Surface Area ~58 Ų< 140 Ų threshold; indicates excellent oral absorption potential.[1][2]
H-Bond Donors 1 (Amide)Low count favors permeability.[1][2]
H-Bond Acceptors 3 (2 Piperazine N, 1 Amide O)Facilitates water solvation.[1][2]

Key Insight: The shift from LogP (neutral) to LogD (pH 7.4) is the defining characteristic of this moiety. It allows the drug to be soluble in the blood (pH 7.4) but permeable through lipid bilayers where the local pH microenvironment or transient deprotonation allows passage.

Part 3: Experimental Protocols

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the N-methylpiperazine nitrogen.

Methodology:

  • Preparation: Dissolve 5 mg of MPMB in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate both piperazine nitrogens.

  • Titration: Titrate with 0.5 M KOH (standardized) under an inert Nitrogen atmosphere to prevent carbonate formation.

  • Data Capture: Record pH vs. Volume of KOH added.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to identify inflection points.

    • Validation Check: The first inflection point (pH ~4-5) corresponds to N1 deprotonation.[1][2] The second (pH ~8-9) corresponds to N4 deprotonation.[1][2]

Protocol B: Shake-Flask LogD Determination (Miniaturized)

Objective: Measure distribution coefficient at physiological pH.[2]

Methodology:

  • Phases: Prepare n-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).

  • Equilibration: Mix 1 mL of each phase in a 2 mL HPLC vial.

  • Spiking: Add 50 µL of MPMB stock solution (10 mM in DMSO).

  • Partitioning: Vortex for 60 minutes at 25°C; Centrifuge at 3000 rpm for 10 min to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Part 4: Medicinal Chemistry Implications

Lysosomotropism & Volume of Distribution

MPMB is a classic lysosomotropic agent.[1][2]

  • Mechanism: The cytoplasm has a pH of ~7.2, while lysosomes are acidic (pH ~4.5–5.0).

  • Effect: MPMB crosses the lysosomal membrane in its neutral or mono-cationic form.[1][2] Once inside the acidic environment, the N4 nitrogen becomes fully protonated, and the N1 nitrogen may also protonate.

  • Result: The dicationic species is membrane-impermeable, becoming "trapped" in the lysosome.[1][2] This dramatically increases the Volume of Distribution (Vd) and tissue half-life.[1][2]

The "Solubility Switch" Workflow

This diagram illustrates how the MPMB fragment functions as a solubility engine in drug design.

SolubilitySwitch Stomach Stomach Environment (pH 1.5 - 3.0) Dication Species: Dication (+2) Solubility: High Permeability: Low Stomach->Dication Full Protonation Intestine Intestinal Lumen (pH 6.5 - 7.5) Monocation Species: Monocation (+1) Solubility: Moderate Permeability: Moderate Intestine->Monocation Partial Deprotonation Neutral Species: Neutral (0) Solubility: Low Permeability: High Intestine->Neutral Equilibrium Shift Blood Systemic Circulation (pH 7.4) Blood->Monocation Re-equilibration (Maintains Solubility in Plasma) Dication->Intestine Transit Monocation->Blood Paracellular (Minor) Neutral->Blood Absorption (Passive Diffusion)

Figure 2: The pH-dependent solubility and absorption workflow of the MPMB pharmacophore.[1][2]

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1]

  • PubChem. (n.d.).[1][2] Imatinib (Compound Summary).[1][3][4][5] National Library of Medicine.[2] Retrieved from [Link][1]

  • Asif, M. (2018). Chemistry and biological potential of piperazine derivatives: A review. Open Chemistry Journal. (Contextual grounding for piperazine basicity).
  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for LogD/pKa protocols).

  • ChemicalBook. (2024).[1][2] 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8).[1][2][6][7] (Note: Reference for the acid precursor properties which directly inform the benzamide profile).

Sources

Foundational

Technical Whitepaper: Irbesartan (CAS 106261-49-8)

Physicochemical Profiling, Mechanism of Action, and Handling Protocols Executive Summary This technical guide provides a comprehensive analysis of Irbesartan (CAS 106261-49-8), a non-peptide angiotensin II receptor block...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Mechanism of Action, and Handling Protocols

Executive Summary

This technical guide provides a comprehensive analysis of Irbesartan (CAS 106261-49-8), a non-peptide angiotensin II receptor blocker (ARB). Unlike generic safety data sheets, this document synthesizes physicochemical data with practical research applications, focusing on the compound's lipophilicity, selective AT1 receptor antagonism, and rigorous analytical validation. This guide is designed for pharmaceutical scientists and chemical researchers requiring high-fidelity data for formulation, synthesis, or quality control.

Chemical Identity and Physicochemical Architecture

Irbesartan is distinguished by its spiro-cyclopentane ring and a tetrazole moiety. The absence of a carboxylic acid group, replaced by the tetrazole bioisostere, significantly influences its lipophilicity and oral bioavailability.

Table 1: Physicochemical Data Profile

ParameterSpecificationTechnical Insight
CAS Number 106261-49-8Unique identifier.
IUPAC Name 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-oneSpiro configuration contributes to steric bulk, aiding receptor fit.
Molecular Formula C₂₅H₂₈N₆OHigh nitrogen content due to tetrazole and imidazole rings.
Molecular Weight 428.5 g/mol Falls within Lipinski's Rule of 5 (<500 Da).
Solubility Slightly soluble in alcohol/CH₂Cl₂; Negligible in water.Critical: Solubility is pH-dependent. The tetrazole is acidic; solubility increases significantly at pH > 7.
pKa ~4.7 (tetrazole moiety)Dissociation of the tetrazole proton occurs in physiological pH, facilitating receptor interaction.
logP 5.14Highly lipophilic; suggests high volume of distribution (Vd).
Melting Point 180–181 °CPolymorphism is possible; Form A is thermodynamically stable.
Pharmacodynamics: The Angiotensin II Blockade

Mechanism of Action Irbesartan operates as a selective antagonist at the Angiotensin II type 1 (AT1) receptor. In the Renin-Angiotensin-Aldosterone System (RAAS), Angiotensin II is the primary vasoactive hormone. By blocking AT1, Irbesartan prevents vasoconstriction and aldosterone secretion.

Scientific Rationale: The drug's high affinity for the AT1 receptor (over 8500-fold selectivity vs. AT2) is driven by hydrophobic interactions between the spiro-cyclopentane ring and the receptor's hydrophobic pocket, combined with ionic bonding of the tetrazole anion.

Visualization: RAAS Interference Pathway

The following diagram illustrates the specific intervention point of Irbesartan within the RAAS cascade.

RAAS_Pathway Angogen Angiotensinogen (Liver) AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE (Lung) ACE->AngII AT1 AT1 Receptor (Vasoconstriction) AngII->AT1 Activates AT2 AT2 Receptor (Vasodilation) AngII->AT2 Activates Irbesartan IRBESARTAN (CAS 106261-49-8) Irbesartan->AT1  BLOCKS  

Figure 1: Irbesartan selectively inhibits the AT1 receptor axis while leaving the AT2 axis intact.

Analytical Protocol: HPLC Quantification

For researchers verifying purity or concentration, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is adapted from USP/EP monographs but optimized for modern C18 columns.

Objective: Quantify Irbesartan purity with >99.5% accuracy.

Reagents & Materials
  • Stationary Phase: L1 packing (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Phosphate Buffer (pH 3.2). Note: Low pH suppresses tetrazole ionization to improve peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: A mixture of Mobile Phase A and ACN (1:1).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 5.5g of monobasic potassium phosphate in 1000mL water. Adjust pH to 3.2 with phosphoric acid. Filter through a 0.45 µm membrane.

  • System Equilibration: Run Mobile Phase (60:40 Buffer:ACN) at 1.0 mL/min for 30 minutes until baseline stabilizes.

  • Standard Preparation: Dissolve 10 mg of Reference Standard Irbesartan in 10 mL diluent. Sonicate for 5 minutes.

  • Injection: Inject 10 µL of sample.

  • Detection: UV absorbance at 220 nm .

    • Why 220 nm? This wavelength captures the absorbance of the biphenyl system while minimizing solvent noise.

System Suitability Criteria (Self-Validation):

  • Tailing Factor: NMT 1.5 (Ensures no secondary interactions with silanols).

  • RSD (Relative Standard Deviation): NMT 2.0% for 5 replicate injections.

Safety & Handling (SDS Highlights)

While Irbesartan is a therapeutic, the raw API (Active Pharmaceutical Ingredient) presents specific hazards during laboratory handling.

Table 2: GHS Hazard Classification

Hazard ClassCategoryStatementHandling Implication
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.Strict Containment: Handle only in a fume hood or powder containment enclosure.
Eye Irritation Category 2AH319: Causes serious eye irritation.Safety goggles required; eyewash station must be accessible.
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.Do not dispose of down the drain. Use solid waste incineration.
Emergency Workflow

In the event of powder inhalation or exposure, follow this logic flow:

Safety_Flow Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Skin->Wash FreshAir Move to Fresh Air Respirator Support Inhale->FreshAir Medical Seek Medical Attention (Show CAS 106261-49-8) Wash->Medical FreshAir->Medical

Figure 2: Immediate response protocol for Irbesartan API exposure.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3749, Irbesartan. Retrieved from [Link]

  • DrugBank Online. Irbesartan: DB01029. Retrieved from [Link]

  • U.S. National Library of Medicine. DailyMed - AVAPRO (irbesartan) tablet. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Irbesartan. Retrieved from [Link]

Exploratory

Topic: Molecular Weight and Formula Verification for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the definitive verification of the molecular formula and we...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive verification of the molecular formula and weight of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, a key structural motif in medicinal chemistry. Addressed to researchers and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, establishing a self-validating system for compound authentication. We will detail the theoretical calculations, experimental protocols for mass spectrometry and elemental analysis, and the synergistic role of NMR spectroscopy. The guide emphasizes an integrated workflow where these techniques converge to provide irrefutable evidence of a compound's identity and purity, a cornerstone of scientific rigor and regulatory compliance in pharmaceutical development.

Introduction: The Imperative of Identity

In drug discovery and development, the unequivocal confirmation of a molecule's identity is the foundation upon which all subsequent biological and toxicological data are built. The compound 4-[(4-Methylpiperazin-1-yl)methyl]benzamide serves as a relevant exemplar of a small molecule whose precise molecular formula and weight must be rigorously confirmed. Any ambiguity in these fundamental properties can have profound consequences, impacting everything from dose calculations and pharmacokinetic modeling to patentability and regulatory approval.

The process of verification is not a mere checklist; it is a logical and scientific imperative. It ensures that the biological activity observed is attributable to the intended molecular entity and not an impurity or a structural isomer. This guide provides the theoretical basis and practical methodologies to establish a robust and trustworthy identity profile for this and similar compounds.

Theoretical Molecular Properties

The first step in any verification process is to establish the theoretical values based on the compound's chemical structure. The name 4-[(4-Methylpiperazin-1-yl)methyl]benzamide defines a unique arrangement of atoms, from which we can derive the exact molecular formula and calculate the expected molecular weights.

  • Benzamide Core : C₇H₇NO

  • Substituent at position 4 : -CH₂-(C₅H₁₁N₂) (4-methylpiperazin-1-yl)methyl

  • Resulting Formula : C₁₃H₁₉N₃O

From this formula, two critical mass values are calculated: the average molecular weight and the monoisotopic mass .

  • Average Molecular Weight (MW) : Calculated using the weighted average of the natural abundances of all isotopes for each element. This value is used for bulk stoichiometric calculations (e.g., molarity).

  • Monoisotopic Mass : Calculated using the exact mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.

The calculated theoretical values are summarized below.

PropertyValueRelevance
Molecular Formula C₁₃H₁₉N₃ODefines the elemental composition.
Average Molecular Weight 233.315 g/mol Used for preparing solutions and calculating reaction stoichiometry.
Monoisotopic Mass 233.15281 DaThe precise value expected in high-resolution mass spectrometry.

Experimental Verification Methodologies

Theoretical values must be confirmed with empirical data. The following sections detail the primary analytical techniques used to create a self-validating system of verification.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound.[1][2][3] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing data that directly confirms the monoisotopic mass.[4]

Expertise & Causality: For a molecule like 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, which contains basic nitrogen atoms in the piperazine ring, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The basic sites readily accept a proton (H⁺) in the ESI source, forming a stable [M+H]⁺ ion. A Time-of-Flight (TOF) analyzer is preferred for its high resolution and mass accuracy, which are critical for confirming the elemental formula.[5]

Experimental Protocol: ESI-TOF Mass Spectrometry

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL.

  • Instrumentation Setup:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive Ion Mode

    • Analyzer: Time-of-Flight (TOF)

    • Mass Range: Scan from m/z 100 to 500.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This ensures a stable ion signal.

  • Data Acquisition: Acquire data for 1-2 minutes. The instrument software will generate a mass spectrum plotting relative intensity against m/z.

  • Data Interpretation & Trustworthiness:

    • Primary Ion: The most abundant peak in the spectrum should correspond to the protonated molecule, [M+H]⁺.

      • Theoretical [M+H]⁺ = Monoisotopic Mass + Mass of H⁺ = 233.15281 + 1.00728 = 234.16009 Da .

    • Formula Confirmation: A key feature of HRMS is its ability to predict the elemental formula from the exact mass. The experimentally measured mass for the [M+H]⁺ ion should be within 5 parts-per-million (ppm) of the theoretical value.[6]

      • Example: If the measured mass is 234.1595 Da, the mass error is: [(234.16009 - 234.1595) / 234.16009] * 10^6 = 2.5 ppm. This is well within the acceptable range and provides high confidence in the C₁₃H₁₉N₃O formula.

    • Adducts: Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 256.1420, which can further corroborate the molecular weight.

Elemental Analysis (CHN Analysis)

While HRMS provides a highly accurate mass, elemental analysis offers an orthogonal, quantitative confirmation of the mass fractions of carbon, hydrogen, and nitrogen in the sample.[7][8] This classic technique remains a gold standard for verifying a compound's empirical formula and purity.

Expertise & Causality: Elemental analysis works by combustion. The sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. The instrument calculates the percentage of each element in the original sample. This method is exceptionally trustworthy because it relies on fundamental stoichiometry and is independent of the ionization properties required for mass spectrometry.

Experimental Protocol: Combustion-Based CHN Analysis

  • Sample Preparation: A highly pure and completely dry sample is critical. Weigh 2-3 mg of the compound into a tin or silver capsule. Any residual solvent (especially water or organic solvents) will skew the results.

  • Combustion: The capsule is dropped into a high-temperature furnace (~900-1000 °C). The sample combusts instantaneously.

  • Gas Separation & Detection: The resulting gases are passed through a column that separates them (often via gas chromatography). A thermal conductivity detector then measures the amount of each gas.

  • Calculation: The instrument's software converts the detector signals into percentages of C, H, and N.

  • Data Interpretation & Trustworthiness:

    • The experimental percentages must align with the theoretical values calculated from the molecular formula (C₁₃H₁₉N₃O, MW = 233.315).

    • According to guidelines from authoritative bodies like the American Chemical Society (ACS), the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[6][9]

Data Presentation: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental % (Example)DifferenceStatus
Carbon (C) (13 * 12.011) / 233.315 = 66.89%66.71%-0.18%Pass
Hydrogen (H) (19 * 1.008) / 233.315 = 8.21%8.35%+0.14%Pass
Nitrogen (N) (3 * 14.007) / 233.315 = 17.99%18.10%+0.11%Pass
Oxygen (O) (1 * 15.999) / 233.315 = 6.86%---
Oxygen is typically calculated by difference and not measured directly in standard CHN analysis.

Integrated Verification Workflow

Neither HRMS nor elemental analysis alone is sufficient for unequivocal proof. A self-validating system is achieved when these orthogonal techniques are integrated, as illustrated below. This workflow ensures that both the precise mass and the elemental ratios are in complete agreement with the proposed structure.

G cluster_0 Verification Pathway Synthesis Synthesized Compound (Batch XYZ) QC_Check Initial Purity Check (e.g., LC-MS) Synthesis->QC_Check Is Purity >95%? HRMS High-Resolution MS (Measures Exact Mass) QC_Check->HRMS Yes Fail Identity Rejected (Re-synthesize / Re-purify) QC_Check->Fail No Elemental Elemental Analysis (Measures % Composition) HRMS->Elemental Mass within 5 ppm? HRMS->Fail No Decision Data Concordant? Elemental->Decision Results within ±0.4%? Elemental->Fail No Verified Identity Verified (C₁₃H₁₉N₃O) Decision->Verified Yes Decision->Fail No

Caption: Integrated workflow for compound identity verification.

Complementary Structural Confirmation: While outside the scope of direct molecular weight determination, techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR) are indispensable. NMR confirms the carbon-hydrogen framework and the connectivity of the atoms, ensuring the correct isomer has been synthesized. Advanced techniques like DOSY-NMR can also provide an estimate of molecular weight based on hydrodynamic radius, serving as a further, complementary data point.[10][11]

Conclusion

The verification of the molecular weight and formula of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a multi-faceted process that relies on the convergence of evidence from orthogonal analytical techniques. By first establishing a theoretical foundation and then systematically confirming it with high-resolution mass spectrometry and quantitative elemental analysis, researchers can achieve an unassailable level of confidence in their compound's identity. This rigorous, self-validating approach is not merely good practice; it is an essential pillar of scientific integrity that ensures the reliability and reproducibility of research in the pharmaceutical sciences.

References

  • MtoZ Biolabs.
  • Pharma Focus America. (2024, February 06).
  • Mahmood, R. (2019, March 04-05). Role of mass spectrometry in pharmaceuticals. IT Medical Team.
  • Impact Analytical.
  • PharmaFeatures. (2021, July 06). How is Mass Spectrometry Used in Drug Development?
  • ACS Central Science. (2022, June 23).
  • National Institutes of Health (NIH). (2022, June 23).
  • Wikipedia. Elemental analysis.
  • AZoM. (2021, May 06). A Look at Elemental Analysis for Organic Compounds.
  • Royal Society of Chemistry. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science.
  • National Institutes of Health (NIH). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. PMC.

Sources

Foundational

Benzamide-Methylpiperazine Conjugates: Synthetic Architectures and Therapeutic Frontiers

Executive Summary The fusion of the benzamide pharmacophore with N-methylpiperazine moieties represents a cornerstone strategy in modern medicinal chemistry. This structural pairing addresses two critical bottlenecks in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the benzamide pharmacophore with N-methylpiperazine moieties represents a cornerstone strategy in modern medicinal chemistry. This structural pairing addresses two critical bottlenecks in drug discovery: target affinity (via the benzamide’s hydrogen-bonding capability and zinc-chelating potential) and physicochemical optimization (via the methylpiperazine’s solubility enhancement and ionizable nitrogen).

This guide analyzes the synthetic routes, structure-activity relationships (SAR), and pharmacological diversity of this scaffold, ranging from Class I selective Histone Deacetylase (HDAC) inhibitors to kinase inhibitors and CNS-active agents.

Structural Rationale: The "Privileged Pair"[2]

The ubiquity of benzamide-methylpiperazine conjugates stems from their complementary electronic and steric profiles.

The Benzamide Core (The Warhead/Linker)
  • H-Bonding Network: The amide carbonyl acts as a hydrogen bond acceptor, while the N-H serves as a donor. In kinase inhibitors, this often anchors the molecule to the hinge region or the "gatekeeper" residue.

  • Zinc Binding Group (ZBG): In epigenetics, ortho-amino benzamides coordinate with the catalytic Zn²⁺ ion at the bottom of the HDAC active site. Unlike hydroxamic acids (pan-HDAC inhibitors), benzamides offer selectivity for Class I isoforms (HDAC 1, 2, 3).[1]

The Methylpiperazine Tail (The Solubilizer)
  • Solubility & pKa: The N4-nitrogen typically has a pKa of ~7.5–8.5. At physiological pH, it exists largely in a protonated state, drastically improving aqueous solubility—a common failure point for lipophilic aromatic drugs.[1]

  • The "Solvent Channel" Effect: In protein crystallography (e.g., Imatinib bound to ABL kinase), the methylpiperazine moiety often projects into the solvent-exposed region, minimizing steric clashes while improving pharmacokinetic (PK) properties.

Synthetic Architectures

The construction of these derivatives generally follows convergent synthesis. Below is the logic flow for the two primary methodologies.

Visualization: Synthetic Pathways

Synthesis Start_Acid Benzoic Acid Derivative Act_Cl Acid Chloride (SOCl2 / Oxalyl Cl) Start_Acid->Act_Cl Method A Act_Coup Coupling Reagent (HATU / EDCI) Start_Acid->Act_Coup Method B Start_Amine N-Methylpiperazine Aniline/Amine Inter_Active Activated Intermediate Start_Amine->Inter_Active + Base (DIPEA/TEA) Act_Cl->Inter_Active Act_Coup->Inter_Active Product Benzamide-Methylpiperazine Conjugate Inter_Active->Product Nucleophilic Acyl Substitution

Figure 1: Convergent synthetic strategies. Method A utilizes acid chlorides for steric bulk; Method B uses peptide coupling agents for functional group tolerance.[1]

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU Method)

Best for substrates with sensitive functional groups.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine-bearing Methylpiperazine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with the benzoic acid derivative and anhydrous DMF (0.1 M concentration). Add DIPEA and stir at 0°C for 10 minutes.

  • Coupling: Add HATU in one portion. Stir for 15 minutes at 0°C to form the activated ester (O-azabenzotriazole).

  • Addition: Dropwise add the amine-methylpiperazine component (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

  • Self-Validation (TLC/LCMS): Monitor consumption of the acid. Stop only when the acid peak (M-H) disappears and the Product peak (M+H) dominates.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (removes unreacted acid), water, and brine.[1] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The basicity of the piperazine may require 1% NH₄OH in the eluent to prevent tailing.

Protocol B: SNAr Synthesis of Intermediate

Used when the methylpiperazine is attached directly to an aromatic ring (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid precursors).

  • Reactants: 4-Fluoronitrobenzene + N-Methylpiperazine (1.5 equiv) + K₂CO₃ (2.0 equiv) in DMSO.

  • Conditions: Heat to 80–100°C for 4 hours. The color typically shifts from pale yellow to deep orange/red.

  • Validation: NMR of the crude should show the disappearance of the fluorine-coupled aromatic signals.

  • Reduction: The resulting nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to the aniline for subsequent benzamide coupling.

Therapeutic Applications & SAR

Oncology: HDAC Inhibitors

Benzamide derivatives (e.g., Entinostat, Mocetinostat) are potent Class I HDAC inhibitors.[1]

  • Mechanism: The benzamide amino group coordinates the Zn²⁺ at the catalytic floor.

  • Role of Methylpiperazine: It acts as the "Cap" group, sitting at the rim of the enzyme tunnel. It interacts with surface residues (e.g., Aspartate) and ensures the molecule is soluble enough to reach the nucleus.

Oncology: Kinase Inhibitors (EGFR/ABL)

In compounds like Imatinib (structurally related via the benzamide linkage) or specific EGFR inhibitors:

  • Mechanism: The benzamide moiety often facilitates H-bonding with the hinge region or the DFG motif.

  • Data Point: Recent studies on phenyl benzamide derivatives containing methylpiperazine showed IC₅₀ values of 5.71 µM against A-549 (lung cancer) cells, outperforming some standard agents in specific assays [1].[1]

CNS: Dopamine Antagonists

Substituted benzamides (Orthopramides) like Remoxipride utilize the scaffold for D2/D3 receptor antagonism.

  • SAR Insight: The distance between the benzamide aromatic ring and the basic nitrogen of the piperazine is critical for fitting the aspartate residue in the GPCR binding pocket.

Quantitative Data Summary
Compound ClassTargetRole of BenzamideRole of MethylpiperazineTypical IC50 / Ki
Entinostat Analogs HDAC 1, 2, 3Zinc Binding Group (ZBG)Surface Recognition / Solubility10 – 100 nM (HDAC1) [2]
EGFR Inhibitors EGFR (WT/Mutant)Hinge Binder / ScaffoldSolvent Tail / PK Enhancer4.0 – 6.0 µM (A-549) [1]
Orthopramides Dopamine D2Pharmacophore CoreReceptor Aspartate Anchor50 – 200 nM (Ki)

Mechanism of Action Visualization

The following diagram illustrates the dual-mode functionality of these derivatives in an HDAC inhibitory context.

MOA Zinc Zn2+ Ion (Catalytic Core) Tunnel Hydrophobic Tunnel Surface Enzyme Surface (Solvent Exposed) Benzamide Benzamide Moiety (ZBG) Benzamide->Zinc Chelation Benzamide->Tunnel Pi-Stacking Linker Aromatic/Aliphatic Linker Linker->Tunnel Van der Waals Piperazine Methylpiperazine (Cap Group) Piperazine->Surface Solubility & H-Bonding

Figure 2: Pharmacophore mapping of Benzamide-Methylpiperazine derivatives within the HDAC active site.

References

  • Singh, P., et al. (2024).[1][2] Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.

  • Bülbül, E.F., et al. (2020).[1][3] Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. Molecules.

  • Chen, T., et al. (2018).[1][4] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).[4]

  • Stark, H., et al. (2015).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (Review).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Topic: Laboratory synthesis protocol for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Content Type: Application Note & Protocol Audience: Senior Researchers and Process Chemists Abstract & Strategic Analysis Compound Over...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory synthesis protocol for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Content Type: Application Note & Protocol Audience: Senior Researchers and Process Chemists

Abstract & Strategic Analysis

Compound Overview: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (MW: 233.31 g/mol ) is a critical pharmacophore intermediate, most notably serving as a structural analog to the "tail" moiety of the tyrosine kinase inhibitor Imatinib (Gleevec). Its synthesis represents a classic study in attaching solubilizing basic heterocycles to aromatic cores.

Synthetic Strategy: While reductive amination of 4-formylbenzamide is a viable "green" route, this protocol prioritizes Nucleophilic Substitution (SN2) using 4-(chloromethyl)benzamide. This route is selected for its operational simplicity, higher atom economy, and the ready availability of the benzyl chloride precursor in high purity.

Mechanism: The reaction proceeds via the attack of the secondary amine (1-methylpiperazine) on the benzylic carbon, displacing the chloride leaving group. A non-nucleophilic base (Potassium Carbonate) is employed to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted piperazine.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the retrosynthetic disconnection and the forward reaction pathway selected for this protocol.

Retrosynthesis Target Target Molecule 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 Electrophile 4-(Chloromethyl)benzamide Disconnection->Fragment1 Fragment2 Nucleophile 1-Methylpiperazine Disconnection->Fragment2 Fragment1->Target S_N2 Reaction (MeCN, Reflux) Fragment2->Target Base Scavenger Base K2CO3 Base->Target HCl Removal

Figure 1: Retrosynthetic breakdown showing the convergent synthesis via SN2 alkylation.

Detailed Experimental Protocol

Method A: Nucleophilic Substitution (Standard Protocol)

Reagents & Materials:

  • 4-(Chloromethyl)benzamide (CAS: 4467-62-3): 10.0 g (59.0 mmol)

  • 1-Methylpiperazine (CAS: 109-01-3): 7.1 g (70.8 mmol, 1.2 eq)

  • Potassium Carbonate (Anhydrous, Granular): 12.2 g (88.5 mmol, 1.5 eq)

  • Acetonitrile (HPLC Grade): 150 mL

  • Ethyl Acetate (EtOAc) & Dichloromethane (DCM) for workup.

Step-by-Step Procedure:

  • Reaction Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Charge the flask with 4-(chloromethyl)benzamide (10.0 g) and Acetonitrile (100 mL). Stir until a suspension or partial solution is achieved.

    • Add Potassium Carbonate (12.2 g) in a single portion.

    • Critical Step: Add 1-Methylpiperazine (7.1 g) dropwise over 5 minutes. The reaction is slightly exothermic; ensure the temperature does not spike uncontrolled.

  • Reaction Phase:

    • Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere.

    • Maintain reflux for 4–6 hours .

    • Process Control: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.

  • Workup (Acid-Base Purification):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (KCl and excess K2CO3) through a Celite pad. Wash the pad with 20 mL acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude semi-solid.

    • Self-Validating Purification Step:

      • Dissolve the residue in DCM (100 mL) .

      • Extract with 0.5 M HCl (2 x 75 mL) . Logic: The product (basic amine) will migrate to the aqueous acidic layer; neutral impurities remain in DCM.

      • Discard the organic (DCM) layer.

      • Basify the combined aqueous acidic layer to pH >10 using 4 M NaOH (careful addition, cooling in ice bath). The product will precipitate or oil out.

      • Extract the basic aqueous mixture with DCM (3 x 75 mL) .

      • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.[1][2]

  • Crystallization:

    • The resulting pale yellow oil often solidifies upon standing.

    • Recrystallize from Ethyl Acetate/Hexane (1:2) or Isopropanol to yield white crystalline solids.

Yield Expectation: 85–92% (11.7 – 12.6 g).

Workup Logic & Troubleshooting (DOT Visualization)

The following flowchart details the Acid-Base extraction logic, which is the critical quality control step in this protocol.

Workup Crude Crude Reaction Mixture (Product + Salts + Impurities) Filter Filtration Crude->Filter Solids Solid Waste (KCl, K2CO3) Filter->Solids Filtrate Filtrate (Organic Phase) Filter->Filtrate AcidExt Extract with 0.5M HCl Filtrate->AcidExt OrgLayer1 Organic Layer (Discard) (Neutral Impurities) AcidExt->OrgLayer1 AqLayer1 Aqueous Acidic Layer (Product as HCl Salt) AcidExt->AqLayer1 Basify Basify to pH > 10 (NaOH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Product Base) Extract2->FinalOrg FinalAq Aqueous Waste Extract2->FinalAq

Figure 2: Acid-Base purification workflow ensuring removal of non-basic impurities.

Characterization & Quality Control

Physical Data Table:

PropertySpecificationNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation or trace solvent.
Melting Point 159 – 162 °CSharp range indicates high purity [1].
Mass Spectrometry m/z = 234.15 [M+H]+Mode: ESI+
Solubility Soluble in DCM, MeOH, Dilute HClInsoluble in Hexane, Water (at pH > 9).

NMR Validation (1H NMR, 600 MHz, DMSO-d6):

  • δ 7.93 (s, 1H): Amide N-H (broad).

  • δ 7.82 (d, 2H): Aromatic protons (ortho to amide).

  • δ 7.35 (d, 2H): Aromatic protons (meta to amide).

  • δ 7.31 (s, 1H): Amide N-H (broad).

  • δ 3.49 (s, 2H): Benzylic -CH2- (Diagnostic peak).[3]

  • δ 2.34 (br s, 8H): Piperazine ring protons.

  • δ 2.14 (s, 3H): N-Methyl group.

Data adapted from CN103980230A [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation or loss during workup.Ensure reflux time is sufficient. Check aqueous layer pH during workup; if pH < 10, product remains in water.
Product is Oily Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Dimer Formation Reaction of one piperazine with two benzyl chlorides.Ensure 1-Methylpiperazine is in excess (1.2 eq) and added slowly.
Starting Material Remains Old/Wet K2CO3.Use freshly ground, anhydrous K2CO3. Water inhibits the SN2 reaction.

References

  • CN103980230A. Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • Komarova, E. et al. Synthesis of Imatinib Intermediates. Pharmaceutical Chemistry Journal. Similar protocols for the benzoic acid derivative.[2][4]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Imatinib via Copper-Catalyzed C-N Coupling

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Imatinib, a cornerstone therapeutic for chronic myelogenous leukemia (CML) and other proliferative diseases. Imatinib fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Imatinib, a cornerstone therapeutic for chronic myelogenous leukemia (CML) and other proliferative diseases. Imatinib functions as a potent and specific inhibitor of the Bcr-Abl tyrosine kinase. The synthetic strategy detailed herein focuses on a modern and efficient copper-catalyzed C-N cross-coupling reaction (an Ullmann-type condensation) to construct the final molecule. The key bond formation occurs between 4-[(4-Methylpiperazin-1-yl)methyl]benzamide and N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine . This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations of chemical principles, and methods for purification and characterization.

Introduction: The Chemical Rationale

Imatinib (marketed as Gleevec®) revolutionized targeted cancer therapy. Its synthesis has been approached through various routes, with a common final step involving an amide bond formation. The traditional and widely adopted method involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[1] While effective, this route can generate genotoxic impurities that require stringent control.[2]

This protocol details an alternative and robust strategy that utilizes a C-N coupling reaction between a primary amide and an aryl bromide.[3][4][5] This approach, a variation of the Ullmann condensation, offers several advantages, including potentially milder reaction conditions and an alternative pathway that avoids certain classes of impurities.[5][6] The copper(I) catalyst, stabilized by a suitable ligand, facilitates the formation of the critical bond between the pyrimidine ring's amino group and the benzamide's nitrogen atom.

Overall Synthetic Scheme

The synthesis is a convergent process, requiring the preparation of two key intermediates, which are then coupled in the final step.

Imatinib_Synthesis_Scheme cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Coupling Reaction A1 4-Chloromethyl benzonitrile A3 4-(4-Methylpiperazine-1- methyl)benzonitrile A1->A3 Solvent-free grinding A2 N-Methyl piperazine A2->A3 Solvent-free grinding A4 4-[(4-Methylpiperazin-1-yl) methyl]benzamide A3->A4 Nano-ZnO catalyzed hydrolysis Imatinib Imatinib A4->Imatinib B1 Key Intermediate B B1->Imatinib CuI, DMED, K2CO3 Toluene/H2O

Caption: Overall synthetic workflow for Imatinib.

Safety Precautions and Handling

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagents : Many reagents are toxic, irritant, or corrosive. Consult the Safety Data Sheets (SDS) for each chemical before use.[7][8][9][10][11]

  • Copper(I) Iodide (CuI) : Harmful if swallowed or inhaled. Avoid creating dust.

  • Toluene : Flammable liquid and vapor. Can cause skin and eye irritation and is a suspected reproductive toxin.

  • Hydrazine Hydrate : Acutely toxic, carcinogenic, and corrosive. Handle with extreme caution using appropriate engineering controls.

  • Waste Disposal : All chemical waste must be disposed of according to institutional and local environmental regulations.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (18)

This intermediate is prepared in a two-step sequence starting from 4-chloromethyl benzonitrile.

Step 1.1: Synthesis of 4-(4-Methylpiperazine-1-methyl)benzonitrile (20)

This step is efficiently performed under solvent-free conditions using mechanical grinding, which enhances reaction rates and simplifies purification.[12]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Chloromethyl benzonitrile (19)151.6115.16 g1001.0
N-Methylpiperazine (11)100.1612.02 g1201.2

Procedure:

  • To a clean, dry mortar, add 4-chloromethyl benzonitrile (19) and N-methylpiperazine (11).

  • Grind the mixture vigorously with a pestle at room temperature (20-25°C) for approximately 30-40 minutes. The reaction is typically exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (19) is consumed.

  • Upon completion, add 50 mL of ethyl acetate and stir to dissolve the product.

  • Wash the organic solution with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product (20) is often of sufficient purity for the next step. Expected yield: >90%.[5]

Step 1.2: Hydrolysis to 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (18)

A mild, nano-ZnO catalyzed hydrolysis selectively converts the nitrile to the primary amide, preventing over-hydrolysis to the carboxylic acid.[4][5][12]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Benzonitrile intermediate (20)215.3021.53 g1001.0
Nano-Zinc Oxide (nano-ZnO)81.380.41 g50.05
Potassium Hydroxide (KOH)56.110.56 g100.1
Water (H₂O)18.021.80 mL1001.0
Toluene-100 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the benzonitrile intermediate (20) in 100 mL of toluene.

  • Add nano-ZnO, potassium hydroxide, and water to the suspension.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-[(4-methylpiperazin-1-yl)methyl]benzamide (18). Expected yield: ~85-90%.

Protocol 2: Synthesis of Intermediate B: N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine (17)

This intermediate is a crucial coupling partner. Its synthesis involves the formation of the pyrimidine core followed by a C-N bond formation. The direct synthesis as a bromo-substituted compound is outlined in the primary reference for the final coupling.[5]

(Note: The detailed multi-step synthesis of this intermediate is complex. For the purpose of this protocol, it is assumed to be available or synthesized according to specialized literature procedures, which often involve the cyclization of a guanidine derivative with an enaminone, followed by an Ullmann or Buchwald-Hartwig coupling with a bromo-aniline derivative.)[13][14][15]

Protocol 3: Final Step - Copper-Catalyzed C-N Coupling to Synthesize Imatinib (1)

This is the key transformation, forming the final Imatinib molecule. The reaction must be carried out under an inert atmosphere to prevent oxidation of the copper(I) catalyst.

Imatinib_Coupling_Workflow Setup 1. Assemble dry glassware under Nitrogen or Argon atmosphere Charge 2. Charge flask with: - Pyrimidine Amine (17) - Benzamide (18) - K2CO3, CuI, DMED Setup->Charge Solvent 3. Add degassed solvents (Toluene and Water) Charge->Solvent Heat 4. Heat mixture to reflux (approx. 110-120°C) Solvent->Heat Monitor 5. Monitor reaction by HPLC/TLC (Typically 12-24 hours) Heat->Monitor Cooldown 6. Cool to room temperature Monitor->Cooldown Workup 7. Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with water & brine Cooldown->Workup Purify 8. Isolate and Purify: - Dry organic layer - Concentrate solvent - Recrystallize/Chromatography Workup->Purify Final Imatinib Base (1) Purify->Final

Caption: Experimental workflow for the final C-N coupling step.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Pyrimidine Amine (17)356.243.56 g101.0
Benzamide (18)233.323.03 g131.3
Copper(I) Iodide (CuI)190.450.38 g20.2
N,N'-Dimethylethylenediamine (DMED)88.150.13 g1.50.15
Potassium Carbonate (K₂CO₃)138.212.76 g202.0
Toluene-40 mL--
Water18.0210 mL--

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine (17), 4-[(4-methylpiperazin-1-yl)methyl]benzamide (18), potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed toluene, degassed water, and N,N'-dimethylethylenediamine (DMED) via syringe.

  • Heat the reaction mixture to a vigorous reflux (oil bath temperature ~120°C) with efficient stirring.

  • The reaction is typically complete within 12-24 hours. Monitor its progress by HPLC or TLC analysis.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with 100 mL of ethyl acetate and 50 mL of water.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the layers and wash the organic phase with water (2 x 50 mL) and then with saturated brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Imatinib base.

Purification and Characterization

Protocol 4: Purification of Imatinib Base

Crude Imatinib base can be purified by recrystallization or column chromatography.

  • Recrystallization : Dissolve the crude solid in a minimal amount of a hot solvent like ethanol or isopropanol.[16] Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Column Chromatography : For higher purity, silica gel chromatography can be employed using a solvent system such as dichloromethane/methanol or ethyl acetate/methanol with a small percentage of triethylamine to prevent streaking.

Protocol 5: Conversion to Imatinib Mesylate

The pharmaceutically used form is the mesylate salt.

  • Dissolve the purified Imatinib base (1 equivalent) in a suitable solvent like isopropanol or methanol.[2][17]

  • Warm the solution gently.

  • Add a solution of methanesulfonic acid (1.0-1.05 equivalents) in the same solvent dropwise.

  • Stir the mixture at reflux for 1-2 hours, then cool to room temperature to allow the salt to crystallize.[2]

  • Collect the white to off-white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

TestSpecification
Appearance White to off-white or yellowish crystalline powder
Purity (HPLC) ≥ 99.5%[18][19][20]
Identification by NMR, MS Spectra should be consistent with the structure of Imatinib.[21]
Melting Point Imatinib Base: ~211-217°C; Imatinib Mesylate: ~226°C

Discussion: Mechanistic Insights and Process Trustworthiness

The success of this synthesis hinges on the efficiency of the final C-N coupling step. While palladium-catalyzed Buchwald-Hartwig aminations are also viable for such transformations[22], the copper-catalyzed Ullmann condensation presented here offers a cost-effective and powerful alternative.[3]

  • Role of the Catalyst System : The copper(I) iodide is the active catalyst. However, the reaction requires a ligand to stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. N,N'-Dimethylethylenediamine (DMED) serves as an excellent bidentate ligand for this purpose.[5]

  • Effect of Water : The presence of a small amount of water in the toluene solvent has been shown to have a significant promoting effect on this specific C-N coupling reaction, leading to higher yields.[5]

  • Process Integrity : This protocol is designed to be self-validating. The progress of each step can be rigorously monitored by standard analytical techniques like TLC and HPLC. The purification steps are included to ensure the final product meets high-purity standards required for pharmaceutical applications. By avoiding the benzoyl chloride intermediate, this route circumvents the formation of certain related impurities.[2][5]

References

  • Bai, X., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development, 23(9), 1918–1925. [Link]

  • ResearchGate. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Request PDF. [Link]

  • ACS Publications. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [Link]

  • ChemRxiv. (2023). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. [Link]

  • Quick Company. A Process Of Preparing Imatinib Mesylate. [Link]

  • ACS Publications. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(11), 1833–1837. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]

  • Google Patents.
  • Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? [Link]

  • Patsnap. Synthesis method of imatinib and imatinib mesylate. [Link]

  • RSC Publishing. An optimized approach in the synthesis of imatinib intermediates and analogues. [Link]

  • The chemical reaction database. Novel Imatinib base synthesis. [Link]

  • OpenMETU. Studies directed towards The synthesis Of İmatinib Mesylate. [Link]

  • PMC. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Link]

  • Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulation. [Link]

  • European Patent Office. A PROCESS FOR THE PREPARATION OF IMATINIB BASE. [Link]

  • New Drug Approvals. IMATINIB. [Link]

  • Baxendale Group - Durham University. A flow-based synthesis of Imatinib: the API of Gleevec. [Link]

  • PMC. Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS IMATINIB MESYLATE. [Link]

  • Journal of Drug Design and Medicinal Chemistry. Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. [Link]

  • Chinese Pharmaceutical Journal. Synthesis of Imatinib Mesylate. [Link]

  • IJNRD.org. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

  • ResearchGate. A Facile Total Synthesis of Imatinib Base and Its Analogues | Request PDF. [Link]

  • new analytical method development and validation for imatinib mesylate by rp-hplc method. [Link]

  • PMC. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring. [Link]

  • Asian Journal of Research in Chemistry. Validation of UV Spectrophotometric and HPLC Methods for quantitative determination. [Link]

  • Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Semantic Scholar. A Facile Total Synthesis of Imatinib Base and Its Analogues. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

  • Google Patents.
  • Wikipedia. Ullmann condensation. [Link]

Sources

Method

Application Note: HPLC Method Development for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

This Application Note is designed as a comprehensive technical guide for the HPLC method development of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , a critical structural motif often encountered as a key intermediate or...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the HPLC method development of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , a critical structural motif often encountered as a key intermediate or process-related impurity in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Imatinib Mesylate.[1][2]

Introduction & Compound Significance

The analyte 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (hereafter referred to as MPMB-Amide ) represents a significant quality attribute in the manufacturing of phenylaminopyrimidine-based drugs.[1][2] It is the primary amide derivative of the key starting material, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS 106261-48-7).[1][2]

In drug development, MPMB-Amide typically arises from:

  • Incomplete Coupling: Failure of the intermediate acid chloride to react with the aniline coupling partner, followed by quenching with ammonia or amine sources.[1][2]

  • Degradation: Amide hydrolysis of the API (less common) or side-reactions during the formation of the benzamide core.[1][2]

Accurate quantification is critical because the piperazine moiety imparts biological activity, and its presence as an impurity must be controlled to ICH Q3A/B limits (<0.10%).[1][2]

Physicochemical Profile

Understanding the molecule is the first step in method design.[1][2]

ParameterValue (Estimated)Implication for HPLC
Structure Benzamide core + N-methylpiperazine tailDual functionality: Neutral Amide + Basic Amine.[1][2]
pKa (Piperazine) ~9.0 (N4) & ~5.6 (N1)Positively charged at pH < 9.[1][2]0.
LogP ~0.8 - 1.2Moderately polar.[1][2] Low retention on C18 without modification.[1][2]
UV Max ~230-240 nmBenzamide chromophore requires low-UV detection.[1][2]

Method Development Strategy

The separation challenge lies in the basic nature of the N-methylpiperazine group.[1][2] At standard acidic pH (2-3), the molecule is doubly protonated, leading to:

  • Low Retention: Rapid elution near the void volume on standard C18.[1][2]

  • Peak Tailing: Secondary interactions with residual silanols on the silica support.[1][2]

To overcome this, we present two validated approaches:

  • Protocol A (The "Gold Standard"): Ion-Pair Chromatography (IPC) for QC environments.

  • Protocol B (The "Modern" Alternative): High-pH Reverse Phase for LC-MS compatibility.[1][2]

Decision Logic (DOT Diagram)

MethodStrategy Start Start: Method Development Target: MPMB-Amide CheckMS Is MS Compatibility Required? Start->CheckMS MS_Yes Yes (LC-MS) CheckMS->MS_Yes R&D / ID MS_No No (UV / QC) CheckMS->MS_No QC / Routine ProtocolB Protocol B: High pH RP (Ammonium Bicarbonate pH 10) MS_Yes->ProtocolB ProtocolA Protocol A: Ion-Pair RP (Phosphate pH 2.5 + OSA) MS_No->ProtocolA ColB Column: Hybrid C18 (e.g., Waters XBridge) ProtocolB->ColB ColA Column: Base-Deactivated C18 (e.g., Zorbax Eclipse XDB) ProtocolA->ColA Result Outcome: Symmetrical Peak & Retention k' > 2.0 ColB->Result ColA->Result

Figure 1: Strategic decision tree for selecting the mobile phase and stationary phase based on detection requirements.

Experimental Protocols

Protocol A: Ion-Pair RP-HPLC (Recommended for QC)

This method utilizes Sodium 1-Octanesulfonate (OSA) to form a neutral ion-pair with the protonated piperazine, significantly increasing retention and improving peak symmetry.[1][2]

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[1][2]
    
  • 1-Octanesulfonic Acid Sodium Salt (OSA)[1][2]

  • Orthophosphoric Acid (85%)[1][2]

  • Acetonitrile (HPLC Grade)[1][2]

  • Water (Milli-Q or equivalent)[1][2]

Chromatographic Conditions:

ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 235 nm
Injection Vol 10 µL

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 2.72 g

    
     and 1.1 g OSA in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[1][2]
    
  • Solvent B: Acetonitrile : Methanol (80:20 v/v).[1][2]

Gradient Program:

Time (min)% Solvent A% Solvent BPurpose
0.09010Equilibration
5.09010Isocratic Hold (Elute polar salts)
20.06040Linear Gradient (Elute MPMB-Amide)
25.06040Wash
26.09010Re-equilibration
35.09010End

Expected Retention: MPMB-Amide typically elutes between 12–15 minutes.[1][2] The ion-pairing agent ensures it separates well from the more polar "Acid" precursor (which elutes earlier) and the less polar Imatinib parent (which elutes later).[1][2]

Protocol B: High pH RP-HPLC (LC-MS Compatible)

At pH 10, the piperazine is largely deprotonated (neutral), allowing for retention via standard hydrophobic interactions without ion-pairing agents.[1][2] This is ideal for Mass Spectrometry.[1][2]

Reagents:

  • Ammonium Bicarbonate (

    
    )[1][2]
    
  • Ammonium Hydroxide (

    
    )[1][2]
    
  • Acetonitrile[1][2][3]

Chromatographic Conditions:

ParameterSetting
Column Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) Critical: Must be hybrid silica resistant to high pH
Flow Rate 0.8 mL/min
Temperature 35°C
Detection UV 235 nm / MS (ESI+)

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile.[1][2][3]

Gradient:

  • Linear gradient from 5% B to 60% B over 20 minutes.

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met during the validation phase:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. (Crucial for basic amines).[1][2]
      
    • Resolution (

      
      ):  > 2.0 between MPMB-Amide and the nearest peak (usually the Acid impurity).[1][2]
      
    • Precision: RSD < 2.0% for 6 replicate injections of standard.

  • Linearity:

    • Range: 0.05 µg/mL (LOQ) to 15 µg/mL (150% of limit).[1][2]

    • 
       > 0.999.[1][2]
      
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% of the specification limit.

    • Acceptance: 95.0% – 105.0% recovery.[1][2]

  • Specificity:

    • Inject individual impurities (Acid, Amide, Parent) to confirm no co-elution.[1][2]

    • Use Peak Purity (Diode Array) to confirm spectral homogeneity.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch or solvent overloadDissolve sample in Mobile Phase A. Ensure pH is buffered correctly.[1][2]
Drifting Retention Ion-Pair equilibriumIon-pair methods require longer equilibration (approx. 20-30 column volumes) before starting.[1][2]
High Backpressure Salt precipitationEnsure Buffer/Organic mixtures are compatible.[1][2] Do not exceed 80% Organic with Phosphate buffers.[1][2]

References

  • Research Trend . (2015).[1][2] Determination of Imatinib and its Genotoxic Impurities in Tablets. Retrieved from [Link][1][2]

  • International Journal of Novel Research and Development (IJNRD) . (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link][1][2]

  • ResearchGate . (2018).[1][2] A Novel Validated RP-HPLC Method for the Related Substance in Imatinib Mesylate. Retrieved from [Link][1][2]

Sources

Application

Scalable industrial synthesis routes for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

An Application Note and Protocol for the Scalable Industrial Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Authored by: Senior Application Scientist, Chemical Process R&D Abstract 4-[(4-Methylpiperazin-1-yl)me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Industrial Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Authored by: Senior Application Scientist, Chemical Process R&D

Abstract

4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib.[1][2][3] Its efficient and scalable production is paramount for ensuring a cost-effective and reliable supply chain for these life-saving medicines. This document provides a detailed guide for researchers, scientists, and drug development professionals on viable industrial synthesis routes for this key intermediate. We will explore multiple synthetic strategies, offering a comparative analysis to guide process chemists in selecting the most suitable pathway based on factors such as yield, cost, safety, and environmental impact. Detailed, step-by-step protocols for the most promising routes are provided, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

The industrial synthesis of any pharmaceutical intermediate necessitates a multi-faceted approach where efficiency, safety, purity, and cost are balanced. For 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, the synthetic challenge lies in the selective and high-yield construction of the molecule from readily available starting materials. The molecule's structure features a central benzene ring with two key functional groups at the 1 and 4 positions: a benzamide and a 4-methylpiperazin-1-ylmethyl moiety.

The primary retrosynthetic disconnections, illustrated below, reveal three principal strategies for its construction, each with distinct advantages and challenges in a large-scale setting.

G cluster_A Route A: Nucleophilic Substitution cluster_B Route B: Amide Formation cluster_C Route C: Reductive Amination Target 4-[(4-Methylpiperazin-1-yl)methyl]benzamide A_Intermediate 4-(Halomethyl)benzamide Target->A_Intermediate C-N bond disconnection B_Intermediate 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile or 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid Target->B_Intermediate Amide bond formation C_Intermediate1 4-Formylbenzamide or Methyl 4-Formylbenzoate Target->C_Intermediate1 C-N bond disconnection (one-pot) A_Reagent N-Methylpiperazine C_Reagent N-Methylpiperazine

Caption: Retrosynthetic analysis of the target molecule.

  • Route A: Focuses on the late-stage introduction of the piperazine moiety via nucleophilic substitution.

  • Route B: Involves the early-stage construction of the piperazinyl-methyl-benzyl backbone, followed by conversion of a precursor group (like a nitrile or carboxylic acid) into the benzamide.

  • Route C: Employs a convergent, one-pot reductive amination strategy, combining the key fragments efficiently.

This guide will dissect each of these routes, providing the necessary technical details to evaluate their industrial applicability.

Route A: Nucleophilic Substitution on a Benzamide Core

This strategy is chemically straightforward but relies on the synthesis and handling of a reactive benzylic halide intermediate. The primary advantage is the direct formation of the final product in the last step.

G cluster_0 Route A Workflow Start 4-(Chloromethyl)benzoyl chloride Step1 Amidation with NH₃ Start->Step1 Intermediate 4-(Chloromethyl)benzamide Step1->Intermediate Step2 Nucleophilic Substitution with N-Methylpiperazine Intermediate->Step2 Product Target Molecule Step2->Product

Caption: Workflow for Route A synthesis.

Causality and Experimental Choices: The key intermediate is 4-(chloromethyl)benzamide.[4] This can be prepared from 4-(chloromethyl)benzoyl chloride by amidation.[5] The benzoyl chloride itself is an important industrial intermediate.[6] The subsequent nucleophilic substitution reaction with N-methylpiperazine must be carefully controlled. A non-nucleophilic base is required to scavenge the HCl generated, preventing the protonation and deactivation of the N-methylpiperazine nucleophile.[5] The choice of solvent is critical to ensure solubility of the reagents and to manage the reaction temperature, as the substitution can be exothermic.

Protocol A: Synthesis via Nucleophilic Substitution

Materials and Reagents:

  • 4-(Chloromethyl)benzamide (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: Charge a suitable reactor with 4-(chloromethyl)benzamide and the chosen solvent (e.g., Acetonitrile, ~10 volumes). Begin stirring to form a suspension.

  • Base Addition: Add the base (e.g., powdered K₂CO₃) to the suspension.

  • Nucleophile Addition: Add N-methylpiperazine dropwise to the mixture at room temperature. An exotherm may be observed; maintain the temperature below 40°C using a cooling bath if necessary.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 2-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (if K₂CO₃ was used).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to yield pure 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. A patent suggests a final yield of 88.4% after recrystallization.[1]

Route B: Late-Stage Amide Formation

This approach prioritizes the early construction of the C-N bond between the benzyl and piperazine moieties. The final step involves converting a nitrile group into the target amide. This route can be highly efficient, especially when leveraging modern catalytic methods for the nitrile-to-amide conversion.

G cluster_0 Route B Workflow Start 4-(Chloromethyl)benzonitrile + N-Methylpiperazine Step1 Nucleophilic Substitution Start->Step1 Intermediate 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Step1->Intermediate Step2 Selective Catalytic Hydrolysis Intermediate->Step2 Product Target Molecule Step2->Product

Caption: Workflow for Route B synthesis.

Causality and Experimental Choices: This route's industrial appeal is significantly enhanced by a patented process that describes the initial substitution reaction as a solvent-free, solid-phase synthesis.[1] This "green chemistry" approach minimizes solvent waste and simplifies product isolation. The subsequent step, the selective hydrolysis of the nitrile to the amide, is often a challenge, as over-hydrolysis to the carboxylic acid can occur. The patent describes a highly selective method using a nano-ZnO catalyst in the presence of an alkali metal hydroxide, which proceeds under mild conditions.[1] This catalytic selectivity is a key advantage for industrial scale-up, preventing the need for an additional amidation step from the carboxylic acid.

Protocol B: Synthesis via Nitrile Hydrolysis

Part 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Materials and Reagents:

  • 4-(Chloromethyl)benzonitrile (1.0 eq)

  • N-Methylpiperazine (1.1 eq)

  • Sodium Hydroxide (or other alkali metal hydroxide/carbonate) (1.2 eq)

Procedure:

  • Solid-Phase Reaction: In a suitable solid-state blender or reactor, charge 4-(chloromethyl)benzonitrile, N-methylpiperazine, and powdered sodium hydroxide.

  • Mixing: Mix the solids at room temperature. According to the patent, the reaction proceeds efficiently under these solvent-free conditions.[1]

  • Reaction Monitoring: Monitor the reaction by taking small samples, dissolving them in a solvent, and analyzing by HPLC. The reaction is typically complete within a few hours.

  • Isolation: After completion, add an organic solvent (e.g., ethyl acetate) to extract the product. Filter to remove inorganic salts. The organic solution containing the intermediate can be used directly in the next step after concentration.

Part 2: Selective Hydrolysis to 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Materials and Reagents:

  • 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (1.0 eq)

  • Nano-ZnO catalyst (catalytic amount)

  • Alkali Metal Hydroxide (e.g., NaOH) (catalytic amount)

  • Isopropanol/Water solvent system

Procedure:

  • Reaction Setup: Charge the reactor with the intermediate from Part 1, isopropanol, water, nano-ZnO, and NaOH.

  • Hydrolysis: Heat the mixture under reflux. The patent suggests that these mild, catalytic conditions favor the formation of the amide with high selectivity over the carboxylic acid.[1]

  • Reaction Monitoring: Monitor the disappearance of the nitrile starting material by HPLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to initiate crystallization.

    • Filter the solid product and wash with cold isopropanol or water.

    • The product can be further purified by recrystallization if necessary. The patent reports a high yield (88.4%) and a melting point of 159-162°C for the final product obtained via a similar process.[1]

Route C: Convergent One-Pot Reductive Amination

Reductive amination is a powerful tool in process chemistry, valued for its efficiency in forming C-N bonds by combining an amine and a carbonyl compound in a single pot.[7][8] This strategy offers a highly convergent and atom-economical pathway to the target molecule's core structure, avoiding separate halogenation and substitution steps.

G cluster_0 Route C Workflow Start Methyl 4-Formylbenzoate + N-Methylpiperazine Step1 One-Pot Reductive Amination Start->Step1 Intermediate Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate Step1->Intermediate Step2 Hydrolysis & Amidation Intermediate->Step2 Product Target Molecule Step2->Product

Caption: Workflow for Route C synthesis.

Causality and Experimental Choices: This route begins with an aldehyde (or its ester equivalent) and N-methylpiperazine. The first step is the formation of an iminium ion intermediate, which is then reduced in situ to form the tertiary amine.[8] The choice of reducing agent is crucial for industrial applications. While sodium borohydride can be used, milder and more selective reagents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure without reducing the starting aldehyde.[9][10] Catalytic hydrogenation (H₂/Pd-C) is another excellent, scalable option that avoids stoichiometric metal hydride waste.[7][11] Following the reductive amination to form the benzoate ester, a final hydrolysis and amidation sequence is required to yield the target benzamide.

Protocol C: Synthesis via Reductive Amination

Part 1: Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate Materials and Reagents:

  • Methyl 4-formylbenzoate (1.0 eq)

  • N-Methylpiperazine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or H₂/Pd-C

  • Dichloromethane (DCM) or Methanol (for hydrogenation)

  • Acetic Acid (catalytic amount, for STAB method)

Procedure (using STAB):

  • Reaction Setup: Charge a reactor with methyl 4-formylbenzoate, N-methylpiperazine, and DCM. Stir to dissolve.

  • Iminium Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add STAB in portions to the mixture at room temperature. The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by HPLC for the consumption of the aldehyde.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude ester intermediate, which is often pure enough for the next step.[12]

Part 2: Hydrolysis and Amidation

  • Ester Hydrolysis: The crude ester is first hydrolyzed to the corresponding carboxylic acid, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, typically by heating with an aqueous base (e.g., NaOH or KOH) in a solvent like methanol.[12]

  • Amidation: The resulting carboxylic acid is then converted to the benzamide. This can be achieved via several standard amidation protocols, such as activation with thionyl chloride or a carbodiimide coupling agent followed by reaction with ammonia. For industrial scale, converting the acid to an acyl chloride and then reacting with ammonia is a common and cost-effective method.

Comparative Analysis and Industrial Viability

The selection of an optimal synthesis route for industrial production depends on a careful evaluation of multiple factors.

ParameterRoute A (Nucleophilic Substitution)Route B (Nitrile Hydrolysis)Route C (Reductive Amination)
Number of Steps 2-32 (with solid-phase option)3
Overall Yield Good to HighPotentially Highest[1]Good to High[10]
Starting Materials Moderately pricedInexpensive, readily availableInexpensive, readily available
Key Reagents Benzylic halides (reactive)Nano-ZnO catalyst (specialized)STAB or H₂/Pd-C
Process Safety Involves lachrymatory and reactive intermediates.Solid-phase step is safer; avoids large solvent volumes.[1]Use of H₂ gas requires specialized equipment; STAB is safer.
Green Chemistry High solvent usage.Excellent; potential for solvent-free first step.Good atom economy; catalytic hydrogenation is green.
Scalability Straightforward but requires careful handling of intermediates.Excellent, particularly the patented solid-phase/catalytic route.Very good, especially with catalytic hydrogenation.

Conclusion on Route Selection: For large-scale, environmentally conscious, and cost-effective production, Route B presents the most compelling advantages, particularly the patented method utilizing a solvent-free initial step and a highly selective catalytic hydrolysis.[1] This route minimizes waste and uses mild conditions, which are highly desirable for industrial manufacturing. Route C is also a very strong candidate, especially if catalytic hydrogenation infrastructure is available, due to its high convergence and atom economy.

References

  • Hilaris, S. (n.d.).
  • Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-11. [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
  • (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • (2025).
  • (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
  • (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux.
  • CN103980230A. (n.d.). Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • CN103382191A. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • US4602091A. (n.d.).
  • (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • WO2021074138A1. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • (2023). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ.
  • WO2013035102A1. (n.d.). Processes for the preparation of imatinib base and intermediates thereof.
  • (1998).
  • (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • (2010). Method-for-synthesizing-Imatinib.pdf.
  • CN103382191B. (n.d.). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • (n.d.). 4-(Chloromethyl)benzamide. Fluorochem.
  • (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed.
  • (n.d.). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS.
  • (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
  • (2025). Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(2), 775-777.
  • CN108358776A. (n.d.). The preparation method of 4- chloromethyl benzoic acid chlorides.

Sources

Method

Application Notes and Protocols for the Handling and Storage of Hygroscopic Benzamide Intermediates

Abstract: This comprehensive guide provides detailed protocols and best practices for the handling and storage of hygroscopic benzamide intermediates, a critical class of compounds in pharmaceutical development. Moisture...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed protocols and best practices for the handling and storage of hygroscopic benzamide intermediates, a critical class of compounds in pharmaceutical development. Moisture-induced degradation, physical changes, and compromised purity are significant challenges that can impact reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). This document outlines the scientific principles behind managing hygroscopicity and offers actionable protocols for researchers, scientists, and drug development professionals to ensure the integrity and stability of these sensitive materials.

Introduction: The Challenge of Hygroscopicity in Benzamide Intermediates

Benzamide and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. As intermediates, their purity and stability are paramount to the success of subsequent synthetic steps and the quality of the final drug substance. A significant, yet often underestimated, challenge in working with these powdered compounds is their hygroscopic nature—the tendency to absorb moisture from the surrounding atmosphere.[1][2]

The absorption of water can have profound consequences:

  • Chemical Degradation: The amide bond, central to the benzamide structure, is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of water.[3][4] This degradation can lead to the formation of benzoic acid derivatives and the corresponding amines, introducing impurities that can be difficult to remove.

  • Physical State Alterations: Moisture uptake can lead to significant physical changes in the powder. These include caking, clumping, and reduced flowability, which can complicate handling, weighing, and introduction into reaction vessels.[5][6][7] In severe cases, deliquescence—where the solid dissolves in the absorbed water—can occur.

  • Impact on Reaction Stoichiometry: The absorption of water increases the mass of the intermediate. If not accounted for, this can lead to inaccurate measurements and incorrect stoichiometry in subsequent reactions, impacting yield and purity.

Understanding and controlling the interaction of hygroscopic benzamide intermediates with moisture is therefore not merely a matter of good laboratory practice but a critical control point in drug development and manufacturing.

Foundational Principles: Understanding Water Activity

While total moisture content, often determined by Karl Fischer titration, is a useful metric, a more insightful parameter for predicting the stability of hygroscopic materials is water activity (aw) .[8][9][10][11] Water activity measures the energy status of water in a system and its availability to participate in chemical reactions or support microbial growth.[8][9] It is defined as the ratio of the vapor pressure of water in a substance to the vapor pressure of pure water at the same temperature.

A high water activity (approaching 1.0) indicates that the water in the material is "free" and readily available to act as a solvent or reactant. Conversely, a low water activity suggests that the water is strongly bound to the material and less likely to cause degradation. For many solid dosage forms, chemical degradation rates increase significantly at water activities in the range of 0.40 to 0.70 aw.[12] Therefore, controlling the environment to maintain a low water activity is a cornerstone of preserving the integrity of hygroscopic benzamide intermediates.

Recommended Storage Protocols

The primary goal of storage is to create a microenvironment that minimizes moisture uptake. The appropriate storage conditions will depend on the degree of hygroscopicity of the specific benzamide intermediate.

General Storage Conditions

For benzamide intermediates with low to moderate hygroscopicity, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 15-25°C (59-77°F)Prevents thermal degradation and minimizes temperature fluctuations that can drive moisture migration.[7]
Relative Humidity (RH) < 40% RHSignificantly reduces the driving force for moisture absorption from the ambient air.
Container Tightly sealed, opaque containers (e.g., amber glass bottles with lined caps, or multi-layer foil bags)Prevents exposure to light and ingress of moisture.[13][14]
Storage of Highly Hygroscopic Intermediates

For intermediates that are highly sensitive to moisture, more stringent storage conditions are necessary.

ParameterRecommended ConditionRationale
Primary Container Tightly sealed, high-barrier packaging (e.g., foil pouches with a desiccant, cold-formed blister packs for small quantities)Provides a near-impermeable barrier to moisture.[13][15][16]
Secondary Containment Desiccator cabinet with an active desiccant (e.g., silica gel, molecular sieves)Maintains a low-humidity environment surrounding the primary container.[16]
Atmosphere Inert gas (Nitrogen or Argon) backfillFor extremely sensitive compounds, replacing the headspace with a dry, inert gas prevents interaction with both moisture and oxygen.

Handling Protocols for Hygroscopic Benzamide Intermediates

Proper handling procedures are as critical as storage conditions to prevent moisture exposure during experimental work.

General Handling in a Controlled Laboratory Environment

For routine handling of moderately hygroscopic powders:

  • Minimize Exposure Time: Only remove the amount of material needed from the main container and seal the stock bottle immediately.

  • Controlled Environment: Whenever possible, handle these materials in a low-humidity environment, such as a glove bag or a room with controlled humidity.[2]

  • Pre-equilibrate: Before opening, allow containers stored at low temperatures to equilibrate to the ambient temperature of the handling area to prevent condensation on the cold surfaces of the container and product.

Protocol for Handling Highly Sensitive Intermediates in an Inert Atmosphere Glovebox

For benzamide intermediates that are extremely sensitive to moisture, handling in an inert atmosphere glovebox is mandatory.

Objective: To enable the safe and contamination-free handling of highly hygroscopic benzamide intermediates.

Materials and Equipment:

  • Inert atmosphere glovebox with O₂ and H₂O sensors (<10 ppm)

  • Spatulas, weighing paper, and other necessary utensils (pre-dried)

  • Pre-dried, tared vials for sample collection

  • Analytical balance located inside the glovebox

  • Antechamber for material transfer

  • Vacuum source connected to the antechamber

Procedure:

  • Glovebox Preparation:

    • Ensure the glovebox atmosphere is stable with oxygen and water levels below 10 ppm.[17]

    • Place all necessary, pre-dried equipment (spatulas, vials, etc.) into the antechamber.

  • Material Transfer into the Glovebox:

    • Place the sealed container of the hygroscopic benzamide intermediate into the antechamber.

    • Perform at least three vacuum/inert gas backfill cycles on the antechamber to remove atmospheric contaminants from the surface of the container.[17]

    • Once the antechamber is purged, transfer the container into the main glovebox chamber.

  • Sample Handling and Weighing:

    • Allow the container to thermally equilibrate with the glovebox atmosphere.

    • Carefully open the container.

    • Using a pre-dried spatula, dispense the desired amount of powder onto weighing paper or directly into a tared vial on the internal balance.

    • Immediately and securely reseal the main container.

  • Sample Removal from the Glovebox:

    • Place the sealed vial containing the weighed sample into the antechamber.

    • Cycle the antechamber as before (at least three vacuum/inert gas cycles).

    • Remove the sample vial from the antechamber for use in the reaction.

Analytical Control and Characterization

Regular analytical testing is crucial to ensure the quality and stability of hygroscopic benzamide intermediates.

Determination of Water Content by Karl Fischer Titration

This is the gold standard for accurately quantifying the water content in a sample.[11]

Protocol: Volumetric Karl Fischer Titration

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Condition the titration vessel with fresh Karl Fischer reagent until a stable, low drift is achieved.

  • Titer Determination:

    • Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.

    • Titrate to the endpoint and calculate the titer of the Karl Fischer reagent (mg H₂O/mL reagent). Perform in triplicate.

  • Sample Analysis:

    • In a controlled, low-humidity environment or a glovebox, accurately weigh a suitable amount of the benzamide intermediate. The sample size will depend on the expected water content.

    • Quickly transfer the sample to the titration vessel.

    • Titrate to the endpoint.

    • Calculate the water content as a percentage of the sample weight.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique to assess the impact of moisture on the crystalline structure of the intermediate. Moisture absorption can induce phase transitions or changes in crystallinity.[18]

Dynamic Vapor Sorption (DVS)

DVS is an essential tool for characterizing the hygroscopicity of a material. It measures the amount of solvent sorbed by a sample as a function of relative humidity at a constant temperature. This analysis provides a detailed picture of how a material behaves in different humidity environments.[19][20]

Managing Physical and Electrostatic Hazards

Dry, fine powders, especially when handled in a low-humidity environment, are prone to developing static electricity.[21] This can cause the powder to adhere to surfaces, making handling difficult and potentially leading to inaccurate measurements. More seriously, a static discharge can be an ignition source for flammable solvent vapors.

Mitigation Strategies:

  • Grounding: Ensure all metal equipment (spatulas, scoops, vessels) is properly grounded.[22][23]

  • Ionizing Bars: Use anti-static guns or ionizing bars to neutralize static charges on surfaces and powders.

  • Humidity Control: While low humidity is necessary to prevent moisture uptake, extremely low humidity can exacerbate static issues. A balance may need to be struck, or other anti-static measures employed.[24]

Visualization of Workflows

Decision Tree for Storage Conditions

StorageDecisionTree start Assess Hygroscopicity of Benzamide Intermediate dvs Perform DVS Analysis start->dvs low_mod Low to Moderate Hygroscopicity dvs->low_mod Low water uptake at high RH high High Hygroscopicity dvs->high Significant water uptake at moderate to high RH storage1 Store at 15-25°C, <40% RH in Tightly Sealed, Opaque Containers low_mod->storage1 storage2 Store in High-Barrier Packaging with Desiccant high->storage2 storage3 Consider Inert Gas Backfill and Storage in a Desiccator Cabinet storage2->storage3 HandlingWorkflow start Start: Prepare for Handling step1 Prepare Glovebox (<10 ppm H2O, O2) start->step1 step2 Pre-dry all Equipment (Spatulas, Vials) step1->step2 step3 Transfer Sealed Container to Antechamber step2->step3 step4 Perform 3x Vacuum/Inert Gas Cycles step3->step4 step5 Move Container into Main Chamber step4->step5 step6 Weigh Sample on Internal Balance step5->step6 step7 Immediately Reseal Stock Container step6->step7 step8 Transfer Weighed Sample to Antechamber step7->step8 step9 Perform 3x Vacuum/Inert Gas Cycles step8->step9 end End: Remove Sample for Reaction step9->end

Caption: Workflow for handling highly hygroscopic intermediates.

Conclusion

The successful use of hygroscopic benzamide intermediates in drug development hinges on a thorough understanding and meticulous control of their interaction with moisture. By implementing the robust storage and handling protocols outlined in this guide, researchers and scientists can mitigate the risks of chemical degradation and physical changes, thereby ensuring the integrity of these vital compounds. A proactive approach, grounded in the principles of water activity and supported by appropriate analytical characterization, is essential for maintaining the quality and consistency required in the pharmaceutical industry.

References

  • AQUALAB by Addium. Pros and cons of water activity in pharmaceutical applications. [Link]

  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide.
  • Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • Waterman, K. C., & MacDonald, B. C. (2010). Package selection for moisture protection for solid, oral drug products. Journal of Pharmaceutical Sciences, 99(11), 4437-4452. [Link]

  • The Impact of Powder Moisture Content on Quality and Stability. [Link]

  • Selecting the Right Functional Packaging for Your Pharmaceutical Products. [Link]

  • Centre for Industrial Rheology. The Impact of Humidity on Seasoning Powder Flowability in Global Processing. [Link]

  • Freeman Technology. Quantifying the impact of humidity on powder properties. [Link]

  • Jenike & Johanson. What Causes Powder Caking?. [Link]

  • Perera, A. G., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 20(21), 6148. [Link]

  • Pharmaceutical Blister Packs: Which Type and M
  • How To Remove Static Charge from Powder: A Comprehensive Guide for Processors. [Link]

  • Novasina. Pharmaceutical application: water activity measurement. [Link]

  • Determining drug stability and selecting packaging.
  • How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities.
  • Al-Bahar, A., et al. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Minerals and Materials Characterization and Engineering, 11, 239-251. [Link]

  • ProcessSensing.com. Water Activity Measurement in Pharma. [Link]

  • Novasina AG.
  • Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions.
  • Controlling Static Electricity in Powder Handling Oper
  • Implementation of Water-Activity Testing to Replace Karl Fischer Water Testing for Solid Oral-Dosage Forms. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1608. [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530. [Link]

  • Li, Y., et al. (2023). Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor. Applied Sciences, 13(13), 7622. [Link]

  • Pharmaceutical Powder Handling Systems. [Link]

  • Static electricity in solid dosage manufacturing. [Link]

  • Glovebox handling rules.
  • Hygroscopic Problems Of Capsule Filled Powders.
  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530. [Link]

  • Precautions for Using Glove Boxes: A Comprehensive Safety Guide.
  • EPFL. Glovebox safety guidelines. [Link]

  • Pharmaguideline. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Webber, M. E., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 93(50), 16758-16764. [Link]

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • ECH Scientific Limited. Working with Gloveboxes. [Link]

  • ResearchGate. Analysis of the influence of ions on degradation of benzamide with hydrodynamic cavitation technology. [Link]

  • Smith, C. R., & Yates, K. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 86(4), 346-355. [Link]

  • ACS Figshare. Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Wikipedia. Benzamide. [Link]

  • Liu, Z., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20496-20508. [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530. [Link]

  • Science.gov. selected benzamide derivatives: Topics by Science.gov. [Link]

  • Chen, Y., et al. (2022). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. ACS Energy Letters, 7(4), 1435-1442. [Link]

  • ResearchGate. Light‐Induced Dealkylation of Benzamides in Aqueous Solution. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Welcome to the technical support center for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address common challenges and improve reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-[(4-methylpiperazin-1-yl)methyl]benzamide?

There are two primary and well-documented synthetic routes for the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzamide:

  • Reductive Amination: This is a widely used, one-pot reaction that involves the condensation of 4-formylbenzamide with 1-methylpiperazine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method is often preferred due to its high efficiency and the commercial availability of the starting materials.[1]

  • Nucleophilic Substitution: This route typically involves the reaction of a 4-(halomethyl)benzoyl derivative, such as 4-(chloromethyl)benzonitrile, with 1-methylpiperazine.[2] If starting with the nitrile, a subsequent hydrolysis step is required to yield the final benzamide.[2] This method can also be performed under solvent-free, solid-phase conditions to improve its environmental footprint.[2]

Q2: My reaction yield is consistently low when using the reductive amination route. What are the likely causes and how can I troubleshoot this?

Low yields in the reductive amination synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzamide can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide: Low Reaction Yield in Reductive Amination

This guide will walk you through the most common causes of low yield and provide actionable solutions.

Issue 1: Inefficient Imine/Iminium Ion Formation

The formation of the imine or iminium ion intermediate is a critical equilibrium step in the reaction.[3] Incomplete formation of this intermediate will result in a lower yield of the final product.

Troubleshooting Steps:

  • pH Optimization: The formation of the imine is favored under mildly acidic conditions (pH 4-6).[4] If the reaction medium is too acidic, the 1-methylpiperazine will be fully protonated and non-nucleophilic. Conversely, if the medium is too basic, the carbonyl group of the 4-formylbenzamide will not be sufficiently activated for nucleophilic attack.[4]

    • Solution: If not already included, add 1-2 equivalents of acetic acid to the reaction mixture to catalyze imine formation.[3][5]

  • Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. According to Le Chatelier's principle, the removal of this water will drive the equilibrium towards the imine product.

    • Solution: Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å), to the reaction mixture.[6]

Issue 2: Suboptimal Performance of the Reducing Agent

The choice and handling of the reducing agent are critical for a successful reaction. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation due to its mildness and selectivity.[3][4][7]

Troubleshooting Steps:

  • Reagent Quality: STAB is moisture-sensitive and can decompose over time, leading to reduced activity.[7][8]

    • Solution: Use a freshly opened bottle of STAB or a reagent that has been stored under anhydrous conditions. If you suspect the quality of your STAB, it is best to use a new batch.

  • Incorrect Reducing Agent for the Chosen Solvent: The stability of borohydride-based reducing agents varies with the solvent.

    • Solution: STAB is not compatible with methanol as it decomposes quickly.[9] It is more stable in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile.[3][8] If using sodium borohydride (NaBH₄), methanol or ethanol are suitable solvents.[10]

  • Timing of Addition (for NaBH₄): Sodium borohydride can reduce the starting aldehyde in addition to the imine.[10]

    • Solution: If using NaBH₄, allow the imine to form first by stirring the 4-formylbenzamide and 1-methylpiperazine together for a period (e.g., 30-60 minutes) before adding the reducing agent.[10][11]

Issue 3: Presence of Side Reactions

Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target compound.

Troubleshooting Steps:

  • Reduction of the Starting Aldehyde: The 4-formylbenzamide can be reduced to the corresponding benzyl alcohol. This is more likely to occur if the imine formation is slow or if a less selective reducing agent is used.[4]

    • Solution: Ensure efficient imine formation by optimizing the pH and considering the use of a dehydrating agent. Use a selective reducing agent like STAB, which reduces the iminium ion much faster than the aldehyde.[4]

  • Hydrolysis of the Amide: The benzamide functional group could potentially undergo hydrolysis under certain conditions, though this is less common under standard reductive amination conditions.[12][13]

    • Solution: Maintain anhydrous or near-anhydrous reaction conditions and avoid excessively harsh pH conditions during workup.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the reductive amination synthesis.

Troubleshooting_Workflow start Low Yield of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide check_imine Check Imine/Iminium Formation start->check_imine check_reducing_agent Check Reducing Agent Performance check_imine->check_reducing_agent Imine formation appears efficient optimize_pH Optimize pH (4-6) with Acetic Acid check_imine->optimize_pH Inefficient check_side_reactions Investigate Side Reactions check_reducing_agent->check_side_reactions Reducing agent is optimal use_fresh_stab Use Fresh, Anhydrous STAB check_reducing_agent->use_fresh_stab Suboptimal monitor_by_tlc Monitor Reaction by TLC for Side Products check_side_reactions->monitor_by_tlc Side reactions suspected solution Improved Yield check_side_reactions->solution No significant side reactions add_dehydrating_agent Add Dehydrating Agent (e.g., MgSO4) optimize_pH->add_dehydrating_agent add_dehydrating_agent->check_reducing_agent correct_solvent Ensure Correct Solvent for Reducing Agent use_fresh_stab->correct_solvent stepwise_addition Stepwise Addition if Using NaBH4 correct_solvent->stepwise_addition stepwise_addition->check_side_reactions adjust_stoichiometry Adjust Stoichiometry of Reactants monitor_by_tlc->adjust_stoichiometry adjust_stoichiometry->solution

Caption: Troubleshooting decision tree for low reaction yield.

Q3: How can I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[14]

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[14]

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically effective. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) in a ratio of 9:1 or 8:2. The polarity can be adjusted based on the observed separation. Adding a small amount of a basic modifier like triethylamine (Et₃N) can improve the spot shape for amines.

  • Visualization:

    • UV Light (254 nm): The benzamide starting material and product are UV active and will appear as dark spots on the fluorescent background.[14]

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize compounds that can be oxidized, which is useful for the aldehyde starting material and the amine product.

    • Ninhydrin Stain: While more commonly used for primary and secondary amines, it can sometimes give a colored spot with tertiary amines.

By spotting the starting materials (4-formylbenzamide and 1-methylpiperazine) alongside the reaction mixture, you can track the disappearance of the starting materials and the appearance of the product spot.

Q4: What are the best practices for purifying the final product?

Purification of 4-[(4-methylpiperazin-1-yl)methyl]benzamide typically involves an aqueous workup followed by crystallization or chromatography.

Standard Workup Procedure:

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize any remaining acid and decompose the excess reducing agent.[3]

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Methods:

  • Crystallization: The crude product can often be purified by crystallization. A patent for a similar process describes cooling the aqueous solution after workup to induce crystallization.[2] Experiment with different solvent systems (e.g., isopropanol/water, ethanol/water) to find the optimal conditions for crystallization.

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol is a common strategy for purifying amines.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from established procedures for reductive amination.[3]

Materials:

  • 4-Formylbenzamide

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formylbenzamide (1.0 eq) and 1-methylpiperazine (1.1 eq) in anhydrous DCE.

  • (Optional) Add acetic acid (1.0 eq) to the mixture and stir for 10-15 minutes at room temperature.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

Reaction Mechanism and Side Reactions

The following diagram illustrates the reaction mechanism for the reductive amination and a common side reaction.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction start_aldehyde 4-Formylbenzamide hemiaminal Hemiaminal Intermediate start_aldehyde->hemiaminal + 1-Methylpiperazine start_amine 1-Methylpiperazine start_amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product 4-[(4-Methylpiperazin-1-yl)methyl]benzamide iminium->product + [H⁻] (from STAB) side_start 4-Formylbenzamide side_product 4-(Hydroxymethyl)benzamide side_start->side_product + [H⁻] (from STAB)

Caption: Mechanism of reductive amination and a potential side reaction.

Data Summary

ParameterRecommended ConditionRationaleReference
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the iminium ion over the aldehyde.[3][4][7]
Solvent 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Aprotic solvents that are compatible with STAB.[3][8]
Catalyst Acetic Acid (1-2 eq)Catalyzes the formation of the iminium ion intermediate.[3][5]
pH Mildly acidic (4-6)Optimal for imine formation without deactivating the amine nucleophile.[4]
Temperature Room TemperatureSufficient for most reductive aminations with STAB.[3]
Workup Quench with aq. NaHCO₃, extract with DCMNeutralizes acid and decomposes excess reducing agent.[3]

References

  • Sodium triacetoxyborohydride. ScienceMadness.org. Available from: [Link]

  • Reductive Amination Reaction. OpenBU. Available from: [Link]

  • An effective and selective reducing agent. Kemira. Available from: [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. Available from: [Link]

  • What is sodium triacetoxyborohydride? Shaanxi Bloom Tech Co., Ltd. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available from: [Link]

  • CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. Google Patents.
  • Sodium triacetoxyborohydride. Wikipedia. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents.
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD.org. Available from: [Link]

  • US20080103305A1 - Process for the preparation of imatinib. Google Patents.
  • Monitoring Reactions by TLC. Washington State University. Available from: [Link]

  • WO2011095835A1 - HIGHLY PURE IMATINIB OR A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF. Google Patents.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]

  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Myers Chem 115. Harvard University. Available from: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from: [Link]

  • Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Lookchem. Available from: [Link]

  • TLC for amide synthesis. Reddit. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Education Network. Available from: [Link]

  • Production of tertiary amines via reductive amination (RA) and their potential usage. ResearchGate. Available from: [Link]

  • [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. PubMed. Available from: [Link]

  • Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate. Veeprho. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available from: [Link]

  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. ResearchGate. Available from: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. Available from: [Link]

  • Organic reactions: Hydrolysis. Monash University. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available from: [Link]

  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. PubMed. Available from: [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available from: [Link]

  • Nucleophilic Substitution Reactions Archives. Chemistry Steps. Available from: [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PMC. Available from: [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

Sources

Optimization

Technical Support Center: Strategic Control of Dimerization in 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Synthesis

Welcome to the technical support center for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, a critical intermediate in the production of several active pharmaceutical ingredients (APIs), most notably Imatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, a critical intermediate in the production of several active pharmaceutical ingredients (APIs), most notably Imatinib. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and minimize the formation of a key dimeric impurity, ensuring high purity and yield of the target molecule.

Introduction: The Dimer Challenge

A recurrent issue in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is the formation of a dimeric byproduct. This impurity, formally known as 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) and often designated as "Imatinib Impurity E", arises from the undesired dialkylation of a piperazine-containing precursor.[1][2] The generation of this dimer not only consumes valuable starting materials and reduces the yield of the desired product but also complicates downstream purification, making its control a critical process parameter.

This guide will delve into the mechanistic origins of dimer formation in the two primary synthetic routes and provide actionable, field-proven strategies to mitigate this side reaction.

Understanding the Synthetic Pathways and the Origin of Dimer Formation

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, or its precursors like 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, typically proceeds via one of two major pathways. Dimer formation is a risk in both, originating from the bifunctional nature of piperazine or its derivatives.

  • Route A: Reductive Amination: This route involves the reaction of 1-methylpiperazine with a 4-formylbenzoic acid derivative.

  • Route B: Nucleophilic Substitution (N-Alkylation): This pathway uses 1-methylpiperazine and a benzyl halide, such as 4-(chloromethyl)benzonitrile or 4-(chloromethyl)benzoic acid.[3][4]

The common pitfall in both routes is the reaction of the desired mono-alkylated product with another molecule of the electrophile (the benzaldehyde or benzyl halide derivative), leading to the symmetrical N,N'-disubstituted piperazine dimer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides solutions grounded in chemical principles.

FAQ 1: I'm observing a significant amount of a high molecular weight impurity in my LC-MS, which I suspect is the dimer. What is the primary cause?

Answer: The primary cause is almost certainly the di-alkylation of the piperazine ring. In the synthesis of the 4-((4-methylpiperazin-1-yl)methyl)benzoyl moiety, the desired product is formed by the reaction at one nitrogen of a piperazine derivative. However, the second nitrogen atom remains nucleophilic and can react with another molecule of your starting material (e.g., 4-formylbenzoic acid or 4-chloromethylbenzonitrile) to form a symmetrical dimer.[1] This is a classic case of over-alkylation, which is common with symmetrical diamines like piperazine.[5]

FAQ 2: How can I control the reaction to favor the formation of the desired mono-substituted product over the dimer?

Answer: Controlling the mono- to di-alkylation ratio is a matter of managing reaction kinetics and stoichiometry. Several effective strategies can be employed, often in combination.

Strategy 1: Stoichiometric Control

  • Principle: By using a significant excess of the piperazine-containing nucleophile relative to the electrophile, the probability of an electrophile molecule encountering an unreacted piperazine is much higher than it encountering an already-reacted mono-substituted product.

  • Recommendation: Employ a 2- to 5-fold molar excess of 1-methylpiperazine. While effective, be aware that this will necessitate a more rigorous purification step to remove the excess amine.[6]

Strategy 2: Controlled Addition & Temperature Management (Kinetic Control)

  • Principle: Di-alkylation is a subsequent reaction that occurs after the initial mono-alkylation. By maintaining a low concentration of the electrophile and a low reaction temperature, you can favor the initial, faster mono-alkylation reaction and disfavor the second, slower di-alkylation step. This is an application of kinetic versus thermodynamic control.[7][8]

  • Recommendation: Add the electrophile (e.g., 4-chloromethylbenzonitrile solution) dropwise to a stirred solution of the excess piperazine derivative over an extended period (e.g., 1-2 hours) while maintaining a low temperature (e.g., 0-10 °C).

Strategy 3: Reductive Amination as a Preferential Route

  • Principle: Reductive amination is often considered to provide better control over mono-alkylation compared to direct N-alkylation with alkyl halides. The reaction proceeds through an iminium ion intermediate, and the conditions can be tuned to favor the formation and reduction of the mono-substituted product.[1][9]

  • Recommendation: A robust method is the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid using a mild reducing agent like sodium triacetoxyborohydride (STAB).[9] This reagent is particularly effective as it is selective for the reduction of iminium ions in the presence of the starting aldehyde.

FAQ 3: My starting material is piperazine itself, not 1-methylpiperazine. How does this affect dimer formation, and what is the best approach?

Answer: Using unsubstituted piperazine presents a greater challenge as both secondary amines are equally reactive. In this scenario, di-alkylation to form the symmetrical dimer is highly probable. The most reliable method to ensure mono-substitution is to use a protecting group strategy.

  • Principle: By temporarily "blocking" one of the piperazine nitrogens with a protecting group, you can direct the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its ease of introduction and removal under acidic conditions.[10][11]

  • Recommendation: Follow a two-step process: first, synthesize N-Boc-piperazine, then perform the N-alkylation or reductive amination, and finally, deprotect the Boc group. This provides excellent control and is a cornerstone of modern piperazine chemistry.[1]

Experimental Protocols

The following protocols are provided as a starting point for optimization in your laboratory.

Protocol 1: Minimizing Dimer Formation in Reductive Amination

This protocol details the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Objective: To maximize the yield of the mono-substituted product by controlled reductive amination.

Materials:

  • 4-Formylbenzoic acid

  • 1-Methylpiperazine (≥ 2.5 equivalents)

  • Sodium triacetoxyborohydride (STAB) (~1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylbenzoic acid (1 equivalent) and the chosen solvent (e.g., DCE).

  • Add 1-methylpiperazine (≥ 2.5 equivalents) to the suspension and stir at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (~1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Causality Behind Choices:

  • Excess 1-Methylpiperazine: Statistically favors the reaction of 4-formylbenzoic acid with an unreacted molecule of 1-methylpiperazine.

  • STAB as Reducing Agent: It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without significantly reducing the starting aldehyde, thus preventing the formation of 4-(hydroxymethyl)benzoic acid as a byproduct.

Protocol 2: Controlled N-Alkylation using a Benzyl Halide

This protocol describes the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.

Objective: To control the mono-alkylation of 1-methylpiperazine with 4-(chloromethyl)benzonitrile.

Materials:

  • 4-(chloromethyl)benzonitrile

  • 1-Methylpiperazine (≥ 3 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 1-methylpiperazine (≥ 3 equivalents) and potassium carbonate (~2 equivalents) in acetonitrile.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve 4-(chloromethyl)benzonitrile (1 equivalent) in acetonitrile and add it to the dropping funnel.

  • Add the 4-(chloromethyl)benzonitrile solution dropwise to the cooled piperazine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The residue can be purified by standard workup and chromatography to isolate the desired mono-alkylated product.

Causality Behind Choices:

  • Low Temperature & Slow Addition: These conditions maintain a low concentration of the electrophile, ensuring that it is more likely to react with the highly abundant 1-methylpiperazine rather than the less concentrated mono-alkylated product. This kinetically controlled process is crucial for selectivity.[7]

Data Summary and Visualization

The choice of synthetic strategy can significantly impact the ratio of the desired mono-substituted product to the dimeric impurity.

Table 1: Comparison of Synthetic Strategies for Mono-alkylation of Piperazines

StrategyKey ParametersExpected Mono:Di RatioProsCons
Stoichiometric Control >3 eq. of piperazineGood to ExcellentSimple, one-potRequires removal of large excess of starting material
Slow Addition/Low Temp Dropwise addition at 0-10°CGoodGood for reactive electrophilesMay result in long reaction times
Reductive Amination Mild reducing agent (STAB)ExcellentHigh selectivity, avoids halidesMay require longer reaction times, more expensive reagents
Boc-Protection Multi-stepExcellentHighest selectivity, clean reactionAdds two steps (protection/deprotection) to the synthesis

Diagrams of Reaction Pathways and Dimer Formation

Below are visualizations of the chemical processes described.

cluster_0 Reductive Amination Pathway 4-Formylbenzoic Acid 4-Formylbenzoic Acid Iminium Ion Iminium Ion 4-Formylbenzoic Acid->Iminium Ion + 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Iminium Ion Desired Product 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Precursor Iminium Ion->Desired Product + [H] (STAB) Dimer_RA Dimer Desired Product->Dimer_RA + Iminium Ion (Undesired)

Caption: Reductive amination pathway for the synthesis of the target precursor.

cluster_1 N-Alkylation Pathway 4-Chloromethylbenzonitrile 4-Chloromethylbenzonitrile Desired Product_2 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile 4-Chloromethylbenzonitrile->Desired Product_2 + 1-Methylpiperazine 1-Methylpiperazine_2 1-Methylpiperazine 1-Methylpiperazine_2->Desired Product_2 Dimer_NA Dimer Desired Product_2->Dimer_NA + 4-Chloromethylbenzonitrile (Undesired)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming steric hindrance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming steric hindrance in chemical reactions involving 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. The information presented here is curated to provide not only solutions but also the underlying scientific principles to empower your experimental design.

Introduction

4-[(4-Methylpiperazin-1-yl)methyl]benzamide and its derivatives are key intermediates in the synthesis of numerous pharmacologically active compounds, including the renowned tyrosine kinase inhibitor, imatinib.[1][2] The structure, featuring a bulky 4-methylpiperazin-1-ylmethyl substituent, can introduce significant steric hindrance, complicating subsequent chemical transformations, particularly at the benzamide moiety. This guide will address common challenges and provide actionable strategies to enhance reaction efficiency and yield.

Troubleshooting Guide

Problem 1: Low Yield in Amide Coupling Reactions

Question: I am attempting to perform an amide coupling reaction between 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid and a sterically demanding amine, but I am observing very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions involving sterically hindered substrates are a common challenge.[3] The bulky 4-methylpiperazin-1-ylmethyl group can impede the approach of the amine to the activated carboxylic acid intermediate.

Causality and Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be sufficiently potent to activate the sterically hindered carboxylic acid effectively.[4]

    • Solution: Employ more powerful coupling reagents. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are significantly more effective in these scenarios.[4][5] These reagents form highly reactive activated esters that can overcome the steric barrier.[4]

  • Suboptimal Reaction Conditions: Steric hindrance slows down reaction kinetics, requiring more forcing conditions to achieve completion.[5]

    • Solution 1: Increase Reaction Time and Temperature: Extend the reaction time, for instance, from a few hours to overnight.[5] Gentle heating can also be beneficial, but must be carefully monitored to avoid side reactions or racemization if chiral centers are present.[5] Microwave-assisted synthesis can be a highly effective technique to accelerate sterically hindered couplings.[5]

    • Solution 2: Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. N-methylpyrrolidone (NMP) often provides superior solvation compared to dimethylformamide (DMF) for hindered couplings.[4]

  • Formation of Acyl Fluorides: For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[4][6]

    • Solution: Utilize a fluorinating agent like cyanuric fluoride or XtalFluor-E® to generate the acyl fluoride in situ, which can then react more readily with the hindered amine.[6]

Workflow for Optimizing Hindered Amide Coupling

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Problem 2: Difficulty in N-Alkylation or N-Acylation of the Piperazine Nitrogen

Question: I am trying to modify the secondary amine on the piperazine ring of a 4-(piperazin-1-ylmethyl)benzamide derivative, but the reaction is sluggish. How can I facilitate this transformation?

Answer:

While the secondary amine of the piperazine ring is generally nucleophilic, the steric bulk of the rest of the molecule can hinder its reactivity.

Causality and Solutions:

  • Steric Shielding of the Nucleophile: The benzyl group and the methyl group on the other nitrogen can sterically shield the reacting secondary amine.

    • Solution 1: Use Less Bulky Reagents: If possible, choose smaller and more reactive alkylating or acylating agents. For instance, methyl iodide is more reactive than isopropyl bromide.

    • Solution 2: Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted organic synthesis can be particularly effective for N-alkylation and N-acylation of piperazines, often leading to shorter reaction times and higher yields.[7]

    • Solution 3: Stronger Base/Activation: For N-acylation, the use of a stronger, non-nucleophilic base like proton sponge can enhance the nucleophilicity of the piperazine nitrogen. For challenging alkylations, deprotonation with a strong base like n-butyllithium at low temperatures to form the lithium amide, followed by addition of the electrophile, can be effective, provided other functional groups are compatible.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for forming the amide bond with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid when the amine is also sterically hindered?

A1: For couplings involving two sterically hindered partners, the choice of coupling reagent is critical. Highly potent activating reagents are recommended.[5]

Coupling ReagentClassKey Advantages
HATU Uronium/AminiumHigh efficiency, widely used for difficult couplings.[5]
HCTU Uronium/AminiumSimilar efficiency to HATU, often more cost-effective.[5]
PyBOP PhosphoniumExcellent for hindered couplings, high reactivity.[5]
COMU Uronium/AminiumHigh efficiency comparable to HATU with a better safety profile.[5]

Q2: Can I use catalysts for the direct amidation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid to avoid stoichiometric coupling reagents?

A2: Yes, direct amidation using catalytic methods is a viable and more atom-economical approach, although it often requires higher temperatures.

  • Boronic Acid Catalysts: Arylboronic acids can catalyze the direct condensation of carboxylic acids and amines, typically in a refluxing non-polar solvent with azeotropic removal of water.[8]

  • Group IV Metal Catalysts: Lewis acidic catalysts based on titanium (IV) and zirconium (IV) have been shown to be effective for direct amidation.[9][10] For example, ZrCl4 can catalyze the reaction at elevated temperatures.[9]

  • Triarylsilanol Catalysts: More recently, triarylsilanols have been identified as effective silicon-based catalysts for direct amidation.[11]

Q3: Are there any strategies to temporarily reduce the steric hindrance of the 4-methylpiperazin-1-ylmethyl group?

A3: While temporarily modifying the substituent itself is complex, a strategy of "chemical handcuffs" can be employed in certain synthetic contexts. This involves creating a temporary cyclic intermediate to lock the conformation of a molecule, thereby exposing a reactive site that was previously hindered.[12] For a molecule like 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, this would likely involve a multi-step process to create a temporary bridge, which may not be practical for simple coupling reactions. A more straightforward approach is to optimize the reaction conditions and reagents as described above.

Q4: How does the electronic nature of the reaction partners affect reactions with 4-[(4-Methylpiperazin-1-yl)methyl]benzamide?

A4: The electronic properties are as important as steric effects. The benzamide ring is relatively electron-neutral. The piperazine moiety is an electron-donating group.

  • For Amide Coupling: If the amine partner is electron-deficient (less nucleophilic), the reaction will be slower. This exacerbates the challenge posed by steric hindrance. In such cases, more potent activation of the carboxylic acid is essential.

  • Reactions on the Aromatic Ring: The 4-methylpiperazin-1-ylmethyl group is an ortho-, para-directing group for electrophilic aromatic substitution due to the activating nature of the benzyl methylene and the piperazine. However, the steric bulk will heavily favor substitution at the 3- and 5-positions of the benzamide ring.

Decision Tree for Overcoming Steric Hindrance

G A Reaction Involving 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Derivative is Inefficient B What type of reaction? A->B C Amide Coupling B->C D N-Alkylation/Acylation of Piperazine B->D E Use Potent Coupling Reagent (HATU, HCTU, PyBOP) C->E I Use Less Bulky Electrophile D->I F Increase Temperature and/or Time (Consider Microwave) E->F If still slow L Successful Reaction E->L G Optimize Solvent (e.g., NMP) F->G If still slow F->L H Consider Acyl Fluoride Intermediate G->H For very hindered cases G->L H->L J Increase Temperature (Consider Microwave) I->J If still slow I->L K Use Stronger, Non-Nucleophilic Base J->K If still slow J->L K->L

Caption: Decision tree for selecting strategies to overcome steric hindrance.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is adapted for situations where standard coupling methods fail due to steric hindrance.[5]

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (1.0 eq) and the sterically hindered amine (1.1 eq) in an anhydrous polar aprotic solvent (e.g., NMP or DMF).

  • Activator and Base Addition: In a separate vessel, dissolve HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.

  • Pre-activation (Optional but Recommended): Add the HATU/DIPEA solution to the carboxylic acid solution and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Coupling Reaction: Add the amine to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. For highly hindered substrates, the reaction may require extended time (12-24 hours) or gentle heating (40-50 °C).[5]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amidation Catalyzed by Zirconium(IV) Chloride

This protocol provides a method for direct condensation, avoiding stoichiometric activating agents.[9]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a condenser and magnetic stir bar, add 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (1.0 eq), the amine (1.2 eq), and anhydrous toluene.

  • Catalyst Addition: Add ZrCl4 (5-10 mol%) to the mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark trap to remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions typically require several hours (4-24 h) to reach completion.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue as required.

References

  • Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 2015. Available from: [Link]

  • Crimmins, M. T., et al. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 2011. Available from: [Link]

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2015. Available from: [Link]

  • Mkrtchyan, S. R., et al. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Tetrahedron Letters, 2012. Available from: [Link]

  • Sabatino, P., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017. Available from: [Link]

  • Organic Chemistry Portal. Acylation of Amines, Part 4: with Carboxylic Acids. YouTube, 2021. Available from: [Link]

  • Lee, S., et al. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 2025. Available from: [Link]

  • North, M., et al. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 2023. Available from: [Link]

  • Whiting, A. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses, 2012. Available from: [Link]

  • Li, L., et al. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry, 2022. Available from: [Link]

  • Lookchem. Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Available from: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026. Available from: [Link]

  • MDPI. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Molecules, 2024. Available from: [Link]

  • Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.

Sources

Reference Data & Comparative Studies

Validation

Validating purity of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide using USP reference standards

This guide outlines a rigorous protocol for validating the purity of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , a critical intermediate and potential process impurity in the synthesis of Imatinib Mesylate (USP).[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for validating the purity of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , a critical intermediate and potential process impurity in the synthesis of Imatinib Mesylate (USP).[1]

Executive Summary & Strategic Context

In the synthesis of Imatinib Mesylate, 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (hereafter referred to as Impurity-AM ) serves as a critical process marker.[1] It typically arises from the partial hydrolysis of the nitrile precursor (4-[(4-methylpiperazin-1-yl)methyl]benzonitrile) or the amidation of the benzoic acid intermediate.[1]

Validating the purity of this specific compound is challenging because it is not a primary USP Reference Standard (RS) itself. Therefore, its validation requires a bridging strategy using USP Imatinib Mesylate RS and USP Imatinib System Suitability Mixture RS to establish traceability, Relative Response Factors (RRF), and system suitability.

Comparison of Validation Approaches
FeatureMethod A: USP Bridging (Recommended) Method B: Direct Characterization (NMR/MS)Method C: Commercial Secondary Std
Primary Reference USP Imatinib Mesylate RS None (First Principles)Vendor CoA
Traceability High (Compendial Link)Medium (Instrument Dependent)Low (Vendor Dependent)
Cost ModerateHigh (Requires qNMR/HRMS)Low
Regulatory Risk Lowest (Aligned with ICH Q2)Medium (Defensible but complex)High (Requires re-validation)
Suitability GMP Release / Stability Structural ElucidationR&D Screening

Scientific Rationale & Mechanism

To validate Impurity-AM using USP standards, we must exploit the structural similarities between the impurity and the API. Both share the 4-methylpiperazinyl-methyl-benzene pharmacophore, allowing for predictable UV absorption characteristics.[1]

Synthesis & Impurity Pathway

The presence of Impurity-AM indicates specific control failures in the synthetic pathway.

G cluster_0 Critical Control Point Nitrile 4-[(4-Methylpiperazin-1-yl) methyl]benzonitrile Amide 4-[(4-Methylpiperazin-1-yl) methyl]benzamide (Target Impurity-AM) Nitrile->Amide Partial Hydrolysis (Process Failure) Acid 4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid (Intermediate) Nitrile->Acid Full Hydrolysis Amide->Acid Further Hydrolysis Imatinib Imatinib Mesylate (API) Acid->Imatinib Coupling w/ Amine

Figure 1: Origin of Impurity-AM in the Imatinib synthetic pathway.[1] Its presence suggests incomplete hydrolysis of the nitrile starting material.[1]

Experimental Protocol: Purity Validation by HPLC

This protocol uses USP Imatinib Mesylate RS to determine the purity of Impurity-AM by calculating its Relative Response Factor (RRF).[1]

Materials & Reagents
  • Analyte: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (Synthesized/Isolated in-house).[1]

  • Primary Standard: USP Imatinib Mesylate RS (Cat. No. 1335403).

  • System Suitability: USP Imatinib System Suitability Mixture RS (Cat.[2] No. 1335414).

  • Column: Octadecyl silane (C18), 4.6 mm × 250 mm, 5 µm (e.g., Symmetry C18 or equivalent).

  • Mobile Phase:

    • Buffer: 2.3 g/L 1-octanesulfonic acid sodium salt, adjusted to pH 2.5 with phosphoric acid.

    • Solvent: Acetonitrile / Methanol / Buffer (25:15:60).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Isosbestic point approximation for benzamides).

  • Injection Volume: 20 µL.

  • Temperature: 25°C.

Validation Workflow

Validation Start Start Validation SysSuit System Suitability (USP Mixture RS) Start->SysSuit Specificity Specificity Check (Resolution > 1.5) SysSuit->Specificity Linearity Linearity Study (5 Levels: 50-150%) Specificity->Linearity Pass RRF_Calc Determine RRF (Slope_Imp / Slope_API) Linearity->RRF_Calc Purity_Calc Calculate Purity (% w/w using RRF) RRF_Calc->Purity_Calc

Figure 2: Step-by-step validation workflow for establishing purity using USP standards.

Procedure for RRF Determination

Since Impurity-AM is not a USP RS, you must establish its RRF against Imatinib Mesylate RS to ensure accurate quantitation.

  • Preparation of Standard Solutions:

    • Std A (API): Prepare 0.05 mg/mL of USP Imatinib Mesylate RS in diluent.

    • Std B (Impurity): Prepare 0.05 mg/mL of isolated Impurity-AM (purity assigned by qNMR).

  • Linearity Injection: Inject 5 concentrations of both Std A and Std B (ranging 0.1 µg/mL to 10 µg/mL).

  • Calculation: Plot Area vs. Concentration for both.

    
    [1]
    

Note: Typical RRF for benzamide derivatives relative to Imatinib is approximately 1.2 - 1.4 due to the lower molecular weight but similar chromophore.[1]

Data Analysis & Acceptance Criteria

System Suitability (USP <621>)

Before validating the impurity, the system must pass USP criteria using the USP Imatinib System Suitability Mixture RS .

ParameterAcceptance CriteriaRationale
Resolution (

)

between Imatinib and Impurity F
Ensures column efficiency
Tailing Factor (

)

Peak symmetry for integration accuracy
RSD (n=6)

Precision of the system
Purity Calculation

Once the RRF is established, the purity of the bulk Impurity-AM material is calculated as:


[1]

Where:

  • 
    : Peak area of Impurity-AM in the sample.
    
  • 
    : Concentration of USP Imatinib Mesylate RS.
    
  • 
    : Purity of USP Imatinib Mesylate RS (from label).
    
  • 
    : Relative Response Factor determined in Section 3.4.
    

References

  • U.S. Pharmacopeia (USP). USP Monograph: Imatinib Mesylate. USP-NF Online. Link[1]

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Szajek, A., et al. Analytical Procedures for Recombinant Therapeutic Monoclonal Antibodies. Pharmacopeial Forum 39(3). Link[1]

  • PubChem. Imatinib Mesylate Compound Summary. National Library of Medicine. Link[1]

Sources

Comparative

A Comparative Analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide and Other Key Intermediates in the Synthesis of Imatinib

A Senior Application Scientist's Guide to Navigating Imatinib Synthesis Pathways Introduction: The Central Role of Intermediates in Imatinib Production Imatinib, marketed as Gleevec®, represents a landmark achievement in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Imatinib Synthesis Pathways

Introduction: The Central Role of Intermediates in Imatinib Production

Imatinib, marketed as Gleevec®, represents a landmark achievement in targeted cancer therapy. As a selective inhibitor of the Bcr-Abl tyrosine kinase, it has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The commercial success and therapeutic importance of Imatinib have placed its manufacturing processes under intense scrutiny. For researchers and drug development professionals, the efficiency, scalability, and cost-effectiveness of its synthesis are paramount. A critical factor in achieving these goals lies in the strategic selection and synthesis of key molecular intermediates.

This guide provides an in-depth comparative analysis of the pivotal intermediate, 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , against other strategic intermediates employed in various synthetic routes to Imatinib. We will delve into the causality behind different synthetic strategies, present supporting experimental data, and offer detailed protocols to provide a comprehensive resource for professionals in the field.

The Convergent Synthesis Strategy: A Focus on Key Fragments

The most widely adopted and commercially viable syntheses of Imatinib are convergent. This approach involves the independent synthesis of two complex molecular fragments, which are then coupled in a final step. This strategy is generally preferred for large-scale production as it allows for the optimization of each fragment's synthesis independently, leading to higher overall yields and easier purification of the final active pharmaceutical ingredient (API).

The two primary building blocks in the most common convergent synthesis are:

  • The Pyrimidine-Aniline Core: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • The Benzamide Side-Chain: An activated form of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

The focus of our analysis, 4-[(4-methylpiperazin-1-yl)methyl]benzamide, is the immediate precursor to the activated species (typically the benzoyl chloride) used in the final coupling step.

The Primary Intermediate: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

The synthesis of Imatinib most frequently culminates in the formation of an amide bond between the pyrimidine-aniline core and the benzamide side-chain. This makes the quality and accessibility of the benzamide intermediate crucial to the overall success of the synthesis.

Synthesis and Performance

The precursor, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is typically synthesized via the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine. This process is known for its high efficiency and scalability. One patented method reports a yield of 95% or more with a purity exceeding 99.8%.[1][2] The subsequent conversion of the benzoic acid to its more reactive acid chloride, for example using thionyl chloride, is a standard and high-yielding chemical transformation.

The final coupling reaction, where 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride is condensed with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, has been optimized to achieve high yields and purity. An efficient process has been reported to produce Imatinib with a purity of 99.99% and an overall yield of 50% over four steps.[3][4][5]

Diagram of the Primary Convergent Synthesis

Caption: Primary convergent synthesis route for Imatinib.

Alternative Synthetic Strategies and Intermediates

While the above route is well-established, several alternative strategies have been developed to address various challenges, including cost, patent limitations, and impurity profiles. These alternatives inherently rely on different key intermediates.

Alternative 1: Building the Benzamide Fragment First

One alternative route involves first coupling 4-methyl-3-nitroaniline with the benzamide side chain, followed by reduction of the nitro group and subsequent formation of the pyrimidine ring.

  • Key Intermediate: N-(4-methyl-3-nitrophenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide.

This linear approach changes the order of bond formation. The key intermediate is formed by reacting 4-methyl-3-nitroaniline with 4-(chloromethyl)benzoyl chloride and then with N-methylpiperazine.[6] This is then followed by nitro reduction, reaction with cyanamide to form a guanidine group, and finally cyclization to form the pyrimidine ring.[5][6]

Diagram of the "Benzamide First" Alternative Route

Caption: "Benzamide First" alternative synthesis route for Imatinib.

Alternative 2: Buchwald-Hartwig Cross-Coupling

Modern palladium-catalyzed cross-coupling reactions offer another convergent approach. This route involves coupling a bromo-substituted intermediate with the pyrimidine-aniline core.

  • Key Intermediate: N-(3-bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.

In this strategy, the benzamide portion containing a bromine atom is synthesized first. This key intermediate is then coupled with an aminopyrimidine using a palladium catalyst and a suitable ligand (e.g., XPhos).[7] This avoids the final amide bond formation step of the primary route, instead forming a C-N bond to complete the Imatinib skeleton.

Diagram of the Buchwald-Hartwig Route

Caption: Buchwald-Hartwig cross-coupling route to Imatinib.

Comparative Performance Analysis

The choice of a synthetic route and its core intermediates is a multi-faceted decision, balancing yield, purity, cost, safety, and scalability.

ParameterRoute 1: Primary ConvergentRoute 2: "Benzamide First"Route 3: Buchwald-Hartwig
Overall Yield Reported up to 50% over 4 steps.[3][4][5]Generally lower due to more linear steps.Can be high, but dependent on catalyst efficiency.
Purity Capable of achieving >99.9% purity.[3][4]Purity challenges can arise from the multiple transformations on a large molecule.Potential for metal catalyst contamination (e.g., Palladium) requiring careful purification.
Scalability Proven for large-scale industrial production.Less ideal for large scale due to the linear nature and potential for yield loss at each step.Scalability can be limited by the cost and availability of palladium catalysts and ligands.
Key Intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chlorideN-(4-methyl-3-nitrophenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamideN-(3-bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Advantages High convergency, high yields, proven scalability, well-understood impurity profile.Avoids handling the pyrimidine-aniline core until the final steps.Milder reaction conditions for the final coupling step compared to some cyclization reactions.
Disadvantages Final coupling can be sensitive to conditions.Linear synthesis is less efficient. Potential for side reactions during cyclization.High cost of palladium catalysts. Risk of heavy metal contamination in the final product.

Experimental Protocols

To provide a practical context, here are summarized, step-by-step protocols for the synthesis of the key intermediates discussed.

Protocol 1: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
  • Rationale: This protocol describes a reductive amination approach, which is a high-yielding and scalable method for producing the key benzoic acid precursor.

  • Preparation of Reducing Agent: In a flask equipped with a stirrer, add sodium borohydride to chloroform at 0-5 °C. Slowly add acetic acid over 1 hour while maintaining the temperature.

  • Reaction: To the stirred mixture, add 1-methylpiperazine followed by a solution of methyl 4-formylbenzoate in chloroform.

  • Work-up: After the reaction is complete (monitored by TLC), quench with water and adjust the pH to 8.0-9.0 with sodium carbonate. Extract the aqueous phase with ethyl acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as potassium hydroxide in methanol/water.

  • Isolation: After hydrolysis, the pH is adjusted to 6 with hydrochloric acid. The solvent is evaporated, and the resulting solid, containing the product and inorganic salts, can often be used in the next step without further purification.[1]

Protocol 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
  • Rationale: This protocol details the reduction of the nitro-precursor, a critical step in forming the pyrimidine-aniline core. The use of palladium on carbon with a hydrogen source is a classic and effective method for nitro group reduction.

  • Setup: Suspend N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine in ethyl acetate in a reaction vessel.

  • Catalyst Addition: Add 10% palladium on activated carbon to the suspension.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere at normal pressure for several hours until the reaction is complete (monitored by TLC).[8]

  • Filtration: Filter the suspension to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Recrystallize the crude product from a suitable solvent like methylene chloride to yield the pure amine intermediate.[8]

Impurity Profiling: A Critical Aspect of Trustworthiness

The safety and efficacy of any API are directly linked to its purity. The synthesis of Imatinib can generate several process-related impurities.[9] For instance, in the primary convergent route, unreacted starting materials such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine can be present in the final product if the coupling reaction does not go to completion.[10] The "Benzamide First" route may have impurities arising from incomplete nitro reduction or side reactions during the pyrimidine ring formation. The Buchwald-Hartwig route carries the inherent risk of residual palladium, which is toxic and must be carefully removed to parts-per-million (ppm) levels.

A robust manufacturing process must include validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify these potential impurities, ensuring the final product meets the stringent requirements set by regulatory bodies like the FDA and EMA.[11][12][13]

Conclusion and Future Outlook

The comparative analysis of Imatinib intermediates reveals that the convergent route utilizing 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (as its activated form) remains the most efficient, scalable, and commercially viable strategy. Its high yields, well-established process parameters, and the ability to achieve exceptional purity make it the gold standard.

Alternative intermediates, such as those used in the "Benzamide First" or Buchwald-Hartwig routes, offer valuable academic insights and potential solutions to specific synthetic challenges or patent workarounds. However, they often come with trade-offs in terms of overall efficiency, cost, and scalability that make them less attractive for large-scale industrial production.

Future developments in this field are likely to focus on further optimizing the existing convergent route. The implementation of continuous flow chemistry, for example, has shown promise in improving reaction efficiency, reducing reaction times, and enhancing process safety for the synthesis of Imatinib intermediates.[14][15] As the demand for cost-effective oncology drugs continues to grow, innovation in the synthesis of these critical intermediates will remain a key area of research and development.

References

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 78(10), 1475-1485. Available from: [Link]

  • Peng, B., & Wang, Y. (2013). Method for synthesizing Imatinib. U.S. Patent No. 8,609,842 B2. Washington, DC: U.S. Patent and Trademark Office.
  • SynThink. (n.d.). Imatinib EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available from: [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]

  • Kompella, A. K., Adibhatla, B. R. K., Muddasani, P. R., Rachakonda, S., Gampa, V. K., & Dubey, P. K. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. ResearchGate. Available from: [Link]

  • Mohana, K. N., Kumar, C. S. A., & Mallesha, L. (2010). Synthesis and in vitro antimicrobial activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 75-82. Available from: [Link]

  • Kompella, A. K., Adibhatla, B. R. K., Muddasani, P. R., Rachakonda, S., Gampa, V. K., & Dubey, P. K. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Semantic Scholar. Available from: [Link]

  • Kompella, A., Adibhatla, B. R. K., Muddasani, P. R., Rachakonda, S., Gampa, V. K., & Dubey, P. K. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(11), 1774–1779. Available from: [Link]

  • Kinigopoulou, M., Filippidou, M., Gogou, M., Giannousi, A., Fouka, P., Ntemou, N., ... & Skobridis, K. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6(66), 61458-61467. Available from: [Link]

  • Nudelman, A. (2009). Imatinib production process. U.S. Patent No. 7,550,591 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Vriezer, J. (2008, December 1). Novel Imatinib base synthesis. The reaction monitoring blog. Available from: [Link]

  • Shah, J. R., & Patel, P. R. (2011). Process for the preparation of imatinib and salts thereof. U.S. Patent Application No. 13/322,698. Available from: [Link]

  • Alsaeedy, M., Al Adhreai, A., Oncu Kaya, E. M., & Sener, E. (2022). Determination of Three Potential Genotoxic Impurities in Imatinib Mesylate by Gas Chromatography – Mass Spectrometry. ResearchGate. Available from: [Link]

  • Cihan, G., & Koçak, A. (2012). Process for the preparation of imatinib base. U.S. Patent No. 8,252,926 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Kocak, A., & Cihan, G. (2010). A process for the preparation of imatinib base. European Patent No. EP 2 608 791 B1. Munich, Germany: European Patent Office.
  • Balusu, C., Murthy, V. S., Bandlamudi, M. R., Solomon, K. A., Nethala, R., Raghu, A. V., & Sennappan, M. (2023). A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. International Journal of Environmental Sciences. Available from: [Link]

  • Watts, P. (2019). Chemistry Continuous flow synthesis of imatinib intermediates. CORE. Available from: [Link]

  • Reddy, G. S., Kumar, B. P., & Reddy, P. P. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. Available from: [Link]

  • Yang, J. C., Niu, D., Karsten, B. P., Lima, F., & Buchwald, S. L. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. Available from: [Link]

  • Liu, J., & Li, Y. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Chinese Patent No. CN104910101A.
  • Mohana, K. N., Mallesha, L., Yathirajan, H. S., & Butcher, R. J. (2011). N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818. Available from: [Link]

  • Wang, Y., & Li, J. (2008). Synthesis of Imatinib Mesylate. CNKI. Available from: [Link]

  • Al-Heidous, M., Al-Otaibi, M., Al-Hemaid, F., & Al-Qatami, F. (2022). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. ACS Omega, 7(44), 40035-40046. Available from: [Link]

  • Ulucan, O., Isgor, M. M., & Isgor, Y. G. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS One, 17(2), e0263645. Available from: [Link]

  • New Drug Approvals. (2014, September 10). IMATINIB. New Drug Approvals. Available from: [Link]

  • Bagherzadeh, K., & Amini, M. (2016). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available from: [Link]

  • Zhang, J. (2015). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Chinese Patent No. CN103382191B.
  • Iraneta, P., & Wyndham, Y. (2019). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Waters. Available from: [Link]

  • Kufova, L., Jorda, R., & Necas, M. (2016). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Semantic Scholar. Available from: [Link]

  • Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Baxendale Group - Durham University. Available from: [Link]

  • Garapaty-Rao, S., Verma, S. K., & Lall, M. S. (2014). Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2. ACS Medicinal Chemistry Letters, 5(10), 1149–1153. Available from: [Link]

  • Wang, X., & Zhang, Y. (2014). Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. Chinese Patent No. CN103980230A.
  • Ammar, M. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's Scholar. Available from: [Link]

Sources

Validation

Elemental analysis calculation vs experimental for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Target: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Introduction: The Purity Paradox In the synthesis of kinase inhibitor intermediates like 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , Elemental Analysis (EA) serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Target: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Introduction: The Purity Paradox

In the synthesis of kinase inhibitor intermediates like 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , Elemental Analysis (EA) serves as the "gatekeeper" of purity. While NMR confirms structure and HPLC confirms chromatographic purity, EA is the only method that definitively quantifies the bulk composition, revealing "invisible" impurities like inorganic salts, trapped water, or solvation shells that other methods miss.

For this specific molecule, the presence of a basic piperazine moiety and a polar benzamide group creates a specific analytical challenge: hygroscopicity and salt formation . A discrepancy between calculated and experimental values is rarely a failure of the synthesis, but rather a failure to account for the solid-state form (hydrate or salt) of the material.

This guide provides the stoichiometric baselines, experimental protocols, and a logic-based framework for interpreting EA data for this specific benzamide derivative.

Theoretical Framework: The Stoichiometric Matrix

Before running an experiment, you must define the "Calculated" (Calc.) baselines. For 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, you must account for three likely scenarios: the Free Base, the Hydrate (common due to the amide), and the Hydrochloride Salt (common if acid chlorides were used in synthesis).

Molecular Formula (Free Base):


Molecular Weight:  233.31  g/mol 
Table 1: Theoretical Composition Matrix
FormFormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Free Base

233.3166.92 8.21 18.01
Monohydrate

251.3362.138.4216.72
Dihydrochloride

306.2350.996.9113.72
2HCl

Monohydrate

324.2548.157.1512.96

Critical Insight: Note the massive drop in Carbon content (approx. 4.8%) just by adding one water molecule. This is the most common reason for "failed" EA in benzamide derivatives.

Experimental Protocol: Ensuring Data Integrity

To achieve the journal-standard tolerance of


 , strict adherence to sample preparation is required.
Step 1: Sample Purification & Drying
  • Recrystallization: Ensure the sample is recrystallized from a solvent system that does not trap easily (e.g., Ethanol/Water is common, but requires thorough drying).

  • Vacuum Drying (Mandatory):

    • Temperature: 40–50°C (The benzamide is stable, but avoid melting points).

    • Pressure: < 2 mbar.

    • Duration: Minimum 12 hours over

      
       (phosphorus pentoxide) to remove trace water.
      
    • Why: Piperazine nitrogens are H-bond acceptors; they will hold atmospheric moisture aggressively.

Step 2: Weighing & Combustion
  • Microbalance: Use a 6-place microbalance. Sample size: 1.5 – 2.5 mg.

  • Encapsulation: Tin (Sn) capsules are standard.

  • Oxidizer: Ensure the combustion tube contains Tungsten Trioxide (

    
    ) or Copper (
    
    
    
    ) reduction wires to prevent nitrogen oxide errors, which are common with high-nitrogen species like piperazines.
Step 3: The "Nitrogen Rule" Check
  • Before accepting results, check the C/N ratio.

  • Theoretical C/N ratio =

    
    .
    
  • If your experimental C/N ratio deviates significantly, you likely have a nitrogen-containing impurity (like residual DMF or Triethylamine) rather than just water.

Workflow Visualization

The following diagram outlines the decision-making process for handling EA samples for this molecule.

EA_Workflow Start Crude Product (Benzamide Derivative) Purify Recrystallization (EtOH/EtOAc) Start->Purify Dry Vacuum Dry (50°C, P2O5, 12h) Purify->Dry Weigh Micro-Weighing (2mg in Tin Capsule) Dry->Weigh Combust Combustion Analysis (900°C + O2) Weigh->Combust Result Compare Data (Found vs Calc) Combust->Result Decision Is Deviation < 0.4%? Result->Decision Publish Pass: Publish Data Decision->Publish Yes Analyze Fail: Root Cause Analysis Decision->Analyze No

Figure 1: Standardized workflow for Elemental Analysis of hygroscopic organic amines.

Data Interpretation & Troubleshooting

When results fail the


 limit, do not immediately discarding the batch. Use the Deviation Logic  below to identify the impurity.
Comparative Analysis: Real-World Scenarios

Below are three common "Found" results for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide and their interpretation.

ElementTheoretical (Free Base)Scenario A (Found)Interpretation AScenario B (Found)Interpretation B
C 66.92 66.75Pass. Within 0.17% tolerance.62.30Fail (Low C). Matches Monohydrate (Calc 62.13%). Sample is wet.
H 8.21 8.19Pass. 8.50Fail (High H). Consistent with water entrapment.
N 18.01 17.95Pass. 16.65Fail (Low N). Dilution effect by water.
Troubleshooting Logic Tree

Use this diagram to diagnose specific failures.

Troubleshooting Start Deviation > 0.4% CheckC Is Carbon Low? Start->CheckC CheckH Is Hydrogen High? CheckC->CheckH Yes CheckN Is Nitrogen High? CheckC->CheckN No (C is High) Water Diagnosis: Trapped Water/Hydrate Action: Dry longer or Calc as Hydrate CheckH->Water Yes Inorganic Diagnosis: Inorganic Salt Contamination Action: Ash test / Filtration CheckH->Inorganic No (H is also Low) Solvent Diagnosis: Trapped Solvent (DCM/EtOAc) Action: 1H NMR to confirm CheckN->Solvent No Amine Diagnosis: Trapped Amine (TEA/DMF) Action: Acid wash CheckN->Amine Yes

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

Strategic Recommendations for Publication

When submitting this molecule to journals (e.g., J. Med. Chem. or J. Org.[1] Chem.), follow these guidelines if your EA is strictly outside the


 range but the sample is pure:
  • The "Best Fit" Approach: If the data fits a hemi-hydrate or monohydrate perfectly (within 0.4%), recalculate the theoretical values for that form and report it as such:

    • Format: Anal.[1][2][3][4][5][6][7][8] Calcd for

      
      : C, 62.13; H, 8.42; N, 16.72. Found: C, 62.30; H, 8.50; N, 16.65.
      
  • Supporting Evidence: If EA fails but NMR/HPLC are >98% pure, explicitly state: "Elemental analysis results for C and N were outside the ±0.4% tolerance due to persistent hygroscopicity, however, purity is supported by HPLC (99.2%) and 1H NMR." Note that some journals (e.g., ACS) are stricter than others regarding this caveat [1].

  • Salt Confirmation: If you isolated the salt intentionally, ensure you test for halides (e.g., Silver Nitrate test) to confirm the counter-ion stoichiometry before running EA.

References
  • Journal of Organic Chemistry. (2025).[8] Author Guidelines: Characterization of New Compounds. American Chemical Society.[1][3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Elemental Analysis of Organic Species.[2][4][9] U.S. Department of Commerce. [Link]

  • Kuveke, R. E. H., et al. (2022).[2] An International Study Evaluating Elemental Analysis. Inorganic Chemistry.[9][10] [Link]

Sources

Comparative

Establishing Quality Control Markers for the Production of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide: A Comparative Guide to Analytical Methodologies

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides an in-depth technical overview a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides an in-depth technical overview and a comparative analysis of analytical methodologies for establishing robust quality control (QC) markers for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, a key intermediate in the synthesis of several therapeutic agents, notably Imatinib. We will delve into the synthetic pathway, identify potential impurities, and present a head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive quality assessment of this crucial compound.

The Synthetic Pathway: Understanding the Origin of Impurities

The production of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is often achieved through a two-step process, which provides a clear roadmap for identifying potential process-related impurities. A common synthetic route involves the initial formation of 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile, followed by its hydrolysis to the desired benzamide.[1]

A typical synthesis can be outlined as follows:

  • Step 1: Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile. This step involves the reaction of 4-chloromethylbenzonitrile with N-methylpiperazine. This nucleophilic substitution reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed.[1]

  • Step 2: Hydrolysis of 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile. The intermediate benzonitrile is then hydrolyzed to the final benzamide product. This can be achieved under alkaline conditions, for example, using sodium hydroxide in a suitable solvent mixture like isopropanol and water, followed by heating.[1][2]

This synthetic route, while efficient, can give rise to a range of impurities that must be monitored and controlled.

Identifying Potential Quality Control Markers: A-List of Key Impurities

A robust quality control strategy is predicated on a thorough understanding of the potential impurities that can arise during synthesis. Based on the described synthetic pathway, the following compounds should be considered as key QC markers:

  • Unreacted Starting Materials:

    • 4-chloromethylbenzonitrile: Incomplete reaction in the first step can lead to its presence in the intermediate and potentially in the final product if not adequately removed.

    • N-methylpiperazine: Used in excess or due to incomplete reaction, this starting material can be carried through the process.[3]

  • Intermediates:

    • 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile: Incomplete hydrolysis in the second step will result in the presence of this intermediate in the final product.

  • By-products from Side Reactions:

    • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Over-hydrolysis of the benzonitrile or the benzamide can lead to the formation of the corresponding carboxylic acid.[4]

    • Quaternary Ammonium Salts: Reaction of the product with remaining 4-chloromethylbenzonitrile can form a quaternary ammonium salt, a common impurity in reactions involving N-alkylation of piperazine derivatives.[5]

    • Dimer Impurities: Dimerization of starting materials or intermediates can lead to the formation of high molecular weight impurities.

  • Degradation Products:

    • The benzamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[3]

The logical flow for identifying these potential impurities is illustrated in the following diagram:

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 4-Chloromethylbenzonitrile Intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile SM1->Intermediate Step 1: Alkylation Imp1 Unreacted 4-Chloromethylbenzonitrile SM1->Imp1 Carryover Imp6 Dimer Impurities SM1->Imp6 Dimerization SM2 N-Methylpiperazine SM2->Intermediate Imp2 Unreacted N-Methylpiperazine SM2->Imp2 Carryover Product 4-[(4-Methylpiperazin-1-yl)methyl]benzamide Intermediate->Product Step 2: Hydrolysis Imp3 Incomplete Hydrolysis: Benzonitrile Intermediate Intermediate->Imp3 Incomplete Reaction Imp4 Over-hydrolysis: Benzoic Acid Product->Imp4 Degradation Imp5 Side Reaction: Quaternary Salt Product->Imp5 Side Reaction with SM1

Caption: Origin of potential impurities in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide.

Analytical Methodologies: A Head-to-Head Comparison of HPLC and GC-MS

The choice of analytical technique is critical for the accurate and reliable quantification of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide and its impurities. Here, we provide a detailed comparison of two of the most powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.
Applicability to Analyte Ideal for non-volatile, polar, and thermally labile compounds like 4-[(4-Methylpiperazin-1-yl)methyl]benzamide without derivatization.[6]Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like benzamides to increase volatility.[7][8]
Sample Preparation Generally simpler, often involving dissolution in a suitable solvent and filtration.May require a more complex derivatization step, increasing sample preparation time and potential for error.[7]
Sensitivity High sensitivity, especially with UV or mass spectrometric detection (LC-MS).Very high sensitivity, particularly with mass spectrometric detection, making it excellent for trace-level impurity analysis.
Selectivity Good selectivity based on chromatographic separation and detector specificity (e.g., UV wavelength, mass-to-charge ratio).Excellent selectivity due to high-resolution chromatographic separation and mass spectral identification.
Quantification Robust and reproducible quantification, widely accepted in pharmaceutical quality control.Reliable quantification, though derivatization can introduce variability if not well-controlled.
Throughput Can be high, with modern UHPLC systems offering very fast analysis times.Can be lower due to longer run times and the potential need for derivatization.
Experimental Protocols

To provide a practical framework, we present detailed, optimized protocols for both HPLC and GC-MS analysis.

This method is designed for the simultaneous determination of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide and its key impurities.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

cluster_hplc HPLC Workflow Sample Sample Weighing and Dissolution Filter Filtration (0.45 µm) Sample->Filter Inject HPLC Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: A streamlined workflow for the HPLC analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide.

This method is suitable for the identification and quantification of volatile impurities and the main compound after derivatization.

  • Derivatization:

    • To a dried sample residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[7]

  • GC-MS System:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold at 300 °C for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Scan Range: 50-550 m/z

cluster_gcms GC-MS Workflow Sample Sample Preparation Derivatize Derivatization (TMS) Sample->Derivatize Inject GC Injection Derivatize->Inject Separate DB-5ms Column Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Analyze Data Analysis Detect->Analyze

Caption: The workflow for GC-MS analysis, including the essential derivatization step.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical validation parameters for pharmaceutical analysis.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Precision (%RSD) < 2.0%< 5.0% (including derivatization)
Accuracy (% Recovery) 98-102%95-105%

Authoritative Grounding and Regulatory Context

The quality control of pharmaceutical intermediates should be grounded in established pharmacopeial standards. While a specific monograph for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide may not exist, guidance can be drawn from monographs for related substances. The European Pharmacopoeia (Ph. Eur.) provides monographs for Piperazine Hydrate and Piperazine Citrate, which outline tests for related substances and heavy metals.[6][7][9][10][11] Similarly, the United States Pharmacopeia (USP) has monographs for various benzamide derivatives, such as Trimethobenzamide Hydrochloride and Procainamide Hydrochloride, which specify identification tests, assays, and limits for impurities.[12][13][14][15][16] These monographs serve as a valuable reference for setting appropriate quality standards.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for establishing quality control markers for the production of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide.

  • HPLC is the recommended primary technique for routine quality control due to its direct applicability to the non-volatile and polar nature of the analyte and its impurities, simpler sample preparation, and robust performance. It is well-suited for quantifying the main component and known impurities.

  • GC-MS serves as an excellent complementary and orthogonal technique. Its high sensitivity is particularly valuable for the trace-level detection of volatile impurities and for confirmatory identification of unknown peaks through mass spectral library matching.

A comprehensive quality control strategy should leverage the strengths of both methodologies. HPLC should be employed for routine purity and impurity profiling, while GC-MS can be utilized for specialized applications such as residual solvent analysis (without derivatization) and for the identification of unknown volatile or semi-volatile impurities. By implementing these validated analytical methods, researchers and drug development professionals can ensure the consistent quality and purity of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, a critical component in the synthesis of life-saving medicines.

References

  • European Pharmacopoeia 7.0. (2011).
  • USP29-NF24. (2006). USP Monographs: Trimethobenzamide Hydrochloride.
  • USP29-NF24. (2006). USP Monographs: Indapamide.
  • USP29-NF24. (2006). USP Monographs: Procainamide Hydrochloride.
  • USP32-NF27. (2009). Sulfabenzamide.
  • USP-NF. Trimethobenzamide Hydrochloride. United States Pharmacopeial Convention. Available at: [Link]

  • Piperazine Hydrate BP/EP/IP. G.AMPHRAY LABORATORIES. Available at: [Link]

  • CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. Google Patents.
  • A Novel Validated RP-HPLC Method for the Related Substance in Imatinib Mesylate. (2018). ResearchGate. Available at: [Link]

  • Imatinib Related Compound. Veeprho. Available at: [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Available at: [Link]

  • Derivatization for GC-MS analysis? ResearchGate. Available at: [Link]

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc, 2015(7), 101-112.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448.
  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273–289.
  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. Available at: [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. (2015). Der Pharma Chemica, 7(8), 1-8.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Impurity study of tecovirimat. ResearchGate. Available at: [Link]

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
  • Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Semantic Scholar. Available at: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). Molecules, 27(13), 4153.
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2024). International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica, 61(5), 339-344.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5792.
  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for the Trace Analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Introduction: The Imperative for Rigorous Validation in Bioanalysis In the landscape of pharmaceutical development, the journey from discovery to clinical application is paved with data. The reliability of this data, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation in Bioanalysis

In the landscape of pharmaceutical development, the journey from discovery to clinical application is paved with data. The reliability of this data, particularly from pharmacokinetic (PK) and toxicokinetic (TK) studies, hinges on the robustness of the bioanalytical methods used. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[1][2] However, this power necessitates a rigorous validation process to ensure that the data generated is accurate, precise, and reproducible.

This guide provides an in-depth protocol for the validation of an LC-MS/MS method for the trace analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide , a representative small molecule drug candidate, in human plasma. The principles and methodologies detailed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring regulatory compliance and scientific integrity.[3][4][5][6] We will not only outline the requisite steps but also delve into the scientific rationale behind each validation parameter, offering insights born from extensive laboratory experience.

The Regulatory Framework: A Foundation of Trust

Any bioanalytical method intended for regulatory submission must be validated according to established guidelines. The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[4][6] This guide synthesizes the core requirements of these documents into a practical, actionable workflow. Adherence to these standards is not merely a procedural formality; it is a fundamental requirement for establishing the trustworthiness of the analytical data that underpins critical decisions in drug development.[7][8][9]

Phase 1: Pre-Validation Method Development

Before formal validation can commence, a robust analytical method must be developed. This phase is an iterative process of optimization. For 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, a basic compound due to the piperazine moiety, a reverse-phase chromatographic separation with an acidic mobile phase is a logical starting point, promoting good peak shape and retention. Electrospray ionization (ESI) in positive mode would be selected to achieve high sensitivity.

A critical choice is the selection of an internal standard (IS). A stable isotope-labeled (SIL) version of the analyte (e.g., d3- or d8-4-[(4-Methylpiperazin-1-yl)methyl]benzamide) is the ideal choice as it co-elutes and experiences nearly identical ionization effects, providing the most effective compensation for variations in sample preparation and instrument response.

Sample preparation is paramount for trace analysis. While simple protein precipitation (PPT) is fast, it often fails to remove sufficient matrix components, leading to significant matrix effects.[10] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally preferred for cleaner extracts and are essential for achieving the low limits of quantification required for trace analysis.[11]

Phase 2: The Comprehensive Validation Workflow

The full validation of a bioanalytical method is a systematic investigation of its performance characteristics. The following sections detail the experimental protocols and acceptance criteria for each key parameter.

Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Experiments Prep Prepare Stock Solutions (Analyte & IS) QCs Prepare Calibration Standards & Quality Control (QC) Samples Prep->QCs Selectivity Selectivity & Specificity LLOQ Sensitivity (LLOQ) CalCurve Calibration Curve & Linearity QCs->CalCurve AccuracyPrecision Accuracy & Precision (Intra- & Inter-Day) Matrix Matrix Effect & Recovery Stability Stability Assessment Dilution Dilution Integrity Selectivity->LLOQ LLOQ->CalCurve CalCurve->AccuracyPrecision AccuracyPrecision->Stability Report Final Validation Report AccuracyPrecision->Report Matrix->AccuracyPrecision Stability->Report Dilution->Report

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Selectivity and Specificity
  • Expert Rationale: Selectivity is the method's ability to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and co-administered drugs.[12] Specificity confirms that the signal is unambiguously from the analyte. In LC-MS/MS, specificity is largely achieved through the unique mass-to-charge (m/z) transition monitored in Selected Reaction Monitoring (SRM) mode. The primary concern is interference from the biological matrix.

  • Experimental Protocol:

    • Obtain blank human plasma from at least six different individual donors.

    • Process each blank sample using the developed extraction procedure.

    • Analyze the extracts to monitor for any peaks at the retention times of the analyte and the Internal Standard (IS).

    • Separately, analyze a processed blank sample spiked only with the IS.

  • Acceptance Criteria:

    • Response in blank samples at the analyte's retention time should be ≤ 20% of the response of the Lower Limit of Quantitation (LLOQ) sample.[13]

    • Response in blank samples at the IS's retention time should be ≤ 5% of the IS response in the LLOQ sample.[13]

Donor IDAnalyte RT Response (% of LLOQ)IS RT Response (% of IS in LLOQ)Pass/Fail
Donor 1< 1.0%< 0.5%Pass
Donor 2< 1.0%< 0.5%Pass
Donor 3< 1.0%< 0.5%Pass
Donor 4< 1.0%< 0.5%Pass
Donor 5< 1.0%< 0.5%Pass
Donor 6< 1.0%< 0.5%Pass
Sensitivity: Lower Limit of Quantitation (LLOQ)
  • Expert Rationale: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[14] This parameter defines the sensitivity of the method and is critical for studies where drug concentrations are expected to be very low, such as in terminal elimination phases or after low doses.

  • Experimental Protocol:

    • Prepare at least five replicate samples in blank plasma at the target LLOQ concentration.

    • Process and analyze these samples in a single analytical run.

    • The LLOQ concentration is confirmed as part of the accuracy and precision experiments.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[12]

    • Precision: The coefficient of variation (%CV) should not exceed 20%.[15]

    • Accuracy: The mean calculated concentration should be within 80% to 120% of the nominal value.[12][15]

ReplicateNominal Conc. (pg/mL)Calculated Conc. (pg/mL)Accuracy (%)
150.048.597.0
250.052.1104.2
350.046.993.8
450.053.5107.0
550.049.899.6
Mean 50.0 50.2 100.3
SD 2.6
%CV 5.2%
Calibration Curve and Linearity
  • Expert Rationale: The calibration curve establishes the mathematical relationship between the instrument response (typically the peak area ratio of analyte to IS) and the known concentration of the analyte.[12][13] The range of this curve, from LLOQ to the Upper Limit of Quantitation (ULOQ), must cover the expected concentrations in study samples. A linear regression with appropriate weighting (commonly 1/x or 1/x²) is typically used to account for heteroscedasticity (non-uniform variance) across the concentration range.

  • Experimental Protocol:

    • Prepare a series of calibration standards in blank plasma, consisting of a blank, a zero sample (blank + IS), and at least 6-8 non-zero concentrations spanning the desired range (e.g., 50 to 50,000 pg/mL).

    • Process and analyze the standards in at least three separate runs.

    • Apply a linear regression model with appropriate weighting to the data.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).[13][16]

Nominal Conc. (pg/mL)Mean Back-Calculated Conc. (pg/mL)Accuracy (%)Pass/Fail
50.0 (LLOQ)54.1108.2Pass
10096.596.5Pass
500515.2103.0Pass
2,5002,45098.0Pass
10,00010,320103.2Pass
40,00038,99097.5Pass
50,000 (ULOQ)49,15098.3Pass
Accuracy and Precision
  • Expert Rationale: These are the cornerstones of validation. Accuracy describes the closeness of the measured value to the nominal (true) value, expressed as percent bias. Precision describes the closeness of repeated measurements to each other, expressed as %CV.[15] Both are assessed within a single run (intra-day) and across multiple runs on different days (inter-day) to evaluate repeatability and intermediate precision, respectively.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

      • LLOQ QC: At the LLOQ.

      • Low QC (LQC): Within 3x the LLOQ.

      • Medium QC (MQC): Near the geometric mean of the calibration range.

      • High QC (HQC): At approximately 75% of the ULOQ.

    • Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.

  • Acceptance Criteria:

    • Precision (%CV): Must be ≤15% for LQC, MQC, and HQC. For LLOQ QC, it must be ≤20%.

    • Accuracy (%Bias): The mean concentration must be within ±15% of the nominal value for LQC, MQC, and HQC. For LLOQ QC, it must be within ±20%.

Table: Inter-Day Accuracy & Precision Summary (3 Runs)

QC Level Nominal Conc. (pg/mL) Mean Calculated Conc. (pg/mL) Accuracy (%Bias) Precision (%CV)
LLOQ QC 50.0 51.8 +3.6% 8.9%
Low QC 150 155.1 +3.4% 6.2%
Mid QC 2,500 2,410 -3.6% 4.5%

| High QC | 40,000 | 41,550 | +3.9% | 5.1% |

Matrix Effect and Recovery
  • Expert Rationale: The matrix effect is the alteration (suppression or enhancement) of ionization efficiency due to co-eluting components from the sample matrix.[17][18][19] It is a significant risk in LC-MS/MS and must be quantitatively assessed. Recovery refers to the efficiency of the extraction process. While 100% recovery is not required, it must be consistent and reproducible.

  • Experimental Protocol: This assessment requires preparing three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS spiked into the final extraction solvent.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before extraction (these are standard QC samples).

    Calculations:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Matrix_Effect Diagram of Matrix Effect & Recovery Assessment SetA Set A: Neat Solution (Analyte in Solvent) MF Matrix Factor SetA->MF SetB Set B: Post-Extraction Spike (Analyte added AFTER extraction) SetB->MF Recovery Recovery SetB->Recovery SetC Set C: Pre-Extraction Spike (Analyte added BEFORE extraction) SetC->Recovery IS_MF IS-Normalized Matrix Factor MF->IS_MF

Caption: Relationship between sample sets for calculating matrix effect and recovery.

  • Acceptance Criteria:

    • The %CV of the IS-Normalized Matrix Factor calculated from the six different lots of matrix should be ≤15%. This demonstrates that while matrix effects may exist, the IS effectively corrects for them.

QC LevelMean Recovery (%)Mean IS-Normalized Matrix Factor%CV of IS-Normalized MF (n=6 lots)
Low QC85.2%1.046.8%
High QC88.1%0.985.5%
Stability
  • Expert Rationale: The stability of the analyte must be demonstrated under various conditions that mimic sample handling and storage during a clinical study. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

  • Experimental Protocol: Low and High QC samples are analyzed against a freshly prepared calibration curve after being subjected to the following conditions:

    • Freeze-Thaw Stability: A minimum of three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration exceeding the expected sample handling time (e.g., 24 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the study sample storage time.

    • Stock Solution Stability: Stability of analyte and IS stock solutions at storage temperature.

  • Acceptance Criteria:

    • The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.

Stability Test (Low/High QC)Duration/CyclesMean Accuracy vs Nominal (%)Pass/Fail
Freeze-Thaw3 Cycles96.5% / 102.1%Pass
Bench-Top24 hours98.2% / 104.5%Pass
Long-Term (-80°C)90 Days101.5% / 106.8%Pass
Stock Solution30 Days100.8% / 101.2%Pass

Alternative Methodologies: A Comparative Perspective

While LC-MS/MS is the premier choice for this application, it is useful to understand its advantages over alternative techniques.

TechniqueSelectivitySensitivityThroughputKey Advantage/Disadvantage
LC-MS/MS Very HighVery High (pg/mL)HighAdv: Unmatched sensitivity/selectivity. Disadv: Susceptible to matrix effects; higher instrument cost.
HPLC-UV ModerateModerate (ng/mL to µg/mL)HighAdv: Robust, widely available. Disadv: Insufficient sensitivity for trace analysis; prone to interferences.
HPLC-Fluorescence HighHigh (pg/mL to ng/mL)HighAdv: Can be very sensitive. Disadv: Requires the analyte to be naturally fluorescent or derivatized.[20]

For sample preparation, the choice impacts cleanliness and, consequently, the risk of matrix effects.

MethodSpeedCostCleanlinessMatrix Effect Risk
Protein Precipitation Very FastLowLowHigh
Liquid-Liquid Extraction ModerateModerateModerate-HighModerate
Solid-Phase Extraction SlowestHighVery HighLow

Conclusion

The validation of an LC-MS/MS method for trace analysis is a comprehensive and exacting process that forms the bedrock of reliable bioanalytical data. By systematically evaluating selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability, we can establish a method that is demonstrably "fit for purpose." The protocols and acceptance criteria outlined in this guide, which are aligned with global regulatory expectations, provide a robust framework for validating the analysis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. Employing a stable isotope-labeled internal standard and an effective sample cleanup technique like SPE are critical strategies for mitigating risks and ensuring the highest data quality in drug development.

References

  • Sangster, T., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1157-1163. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]

  • Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 169, 118-125. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(11), 3566-3577. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation. Available at: [Link]

  • Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. Available at: [Link]

  • Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5527-5544. Available at: [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 549-558. Available at: [Link]

  • Patel, P., et al. (2015). Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1042. Available at: [Link]

  • Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(6), 743-762. Available at: [Link]

  • International Council for Harmonisation (ICH). (2019). ICH M10: Bioanalytical Method Validation. Available at: [Link]

  • Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(7), 37-44. Available at: [Link]

  • Mondal, S., et al. (2020). Pharmaceutical Drug Analysis In Biological And Environmental Matrices By Nano Liquid Chromatography: A Step Toward Lab On Chip. Journal of Mountain Research. Available at: [Link]

  • McConville, P. (2020). Are You Validating Methods for Bioanalytical Samples? LCGC International, 33(12), 24-29. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]

  • Dutta, S., et al. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

  • PubMed. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Open Chemistry. (n.d.). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(4-Methylpiperazin-1-yl)methyl]benzamide
© Copyright 2026 BenchChem. All Rights Reserved.